molecular formula C7H4BrFO2 B042977 2-Bromo-4-fluorobenzoic acid CAS No. 1006-41-3

2-Bromo-4-fluorobenzoic acid

Cat. No.: B042977
CAS No.: 1006-41-3
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoic acid is a versatile and high-value aromatic building block extensively utilized in synthetic organic chemistry, particularly in pharmaceutical and materials science research. This compound features two orthogonal reactive sites: the carboxylic acid group, which can be readily converted to esters, amides, or acid chlorides, and the bromine atom, which participates efficiently in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The presence of the electron-withdrawing fluorine atom at the 4-position significantly influences the compound's electronic properties and acidity, making it a critical intermediate for constructing complex molecules with tailored characteristics. Its primary research value lies in its role as a precursor for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal materials. Researchers leverage this scaffold to develop novel compounds for structure-activity relationship (SAR) studies, fragment-based drug discovery, and the creation of functionalized polymers. The halogenated benzoic acid core structure is instrumental in probing molecular interactions and developing new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905622
Record name 2-Bromo-4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-41-3
Record name 2-Bromo-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and essential safety information.

Core Physical and Chemical Properties

This compound, identified by CAS Number 1006-41-3, is a halogenated benzoic acid derivative.[1] Its structure, featuring both bromine and fluorine substituents, imparts distinct properties that make it a valuable building block in organic synthesis.[1]

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [2][3][4]
Appearance White to off-white/cream crystalline powder[1][5]
Melting Point 172-176 °C (lit.)[1][2][3]
169.0-176.0 °C[5]
Boiling Point ~365.3 °C[1]
289 °C[6]
Density 1.535 g/cm³[1]
~1.7218 g/cm³ (estimated)[2]
pKa 2.79[6]
Solubility Very soluble in water; soluble in methanol.[2][6]
Flash Point 114.3 °C[1]

Characterization Workflow

The following diagram illustrates a standard logical workflow for the physicochemical characterization of a chemical substance like this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Physical Property Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting Sample Receive Chemical Sample Prep Sample Preparation (Grinding, Dissolving) Sample->Prep MP Melting Point Determination Prep->MP Sol Solubility Tests Prep->Sol Purity Purity Analysis (Titration, GC) Prep->Purity NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Analysis Data Analysis & Structure Confirmation MP->Analysis Sol->Analysis Purity->Analysis NMR->Analysis IR->Analysis MS->Analysis Report Generate Technical Report Analysis->Report

Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for crystalline solids. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]

  • Procedure :

    • Finely crush a small amount of the this compound sample using a clean, dry mortar and pestle.[7]

    • Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[1][7]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.

    • For an accurate measurement, heat the block again, but slowly (approx. 2°C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6][7] The melting point range is T1-T2.

Solubility Determination

Solubility tests indicate the presence of polar functional groups and provide insights into the compound's molecular size and acid-base properties.

  • Apparatus : Small test tubes, graduated pipettes or droppers, vortex mixer (optional).

  • Procedure :

    • Water Solubility : Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[8] Vigorously shake the tube for 30-60 seconds.[8][9] Observe if the solid dissolves completely. Given its reported high solubility, this compound should dissolve.

    • Aqueous Base/Acid Solubility : For acidic compounds, solubility in a 5% sodium bicarbonate (NaHCO₃) solution is a key indicator.[8][10]

      • Add 25 mg of the compound to 0.75 mL of 5% NaHCO₃ solution in portions, shaking after each addition.[8] Effervescence (CO₂ release) and dissolution confirm the presence of a carboxylic acid group.

    • Organic Solvent Solubility : Test solubility in an organic solvent like methanol following the same procedure as with water to confirm its reported solubility.

Purity Determination by Acid-Base Titration

The purity of benzoic acid derivatives can be accurately determined by titration with a standardized strong base.[11][12]

  • Apparatus : Analytical balance, burette, volumetric flasks, beaker or Erlenmeyer flask, pH meter or phenolphthalein indicator.

  • Reagents : Standardized ~0.1 M Sodium Hydroxide (NaOH) solution, ethanol (95%), deionized water (CO₂-free).[11]

  • Procedure :

    • Accurately weigh approximately 0.5 g of this compound into a beaker.[11]

    • Dissolve the sample in a suitable volume of ethanol (e.g., 5-40 mL) and add a similar volume of deionized water.[11][13]

    • Add a few drops of phenolphthalein indicator or place a calibrated pH electrode into the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution from a burette until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the inflection point on a potentiometric titration curve).[13][14]

    • Record the volume of NaOH solution used.

    • Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio), the molecular weight of the acid, and the concentration of the NaOH solution.[11]

Spectral Data Summary

  • ¹H NMR : Spectral data is available and can be used to confirm the proton environments in the molecule's structure.[15] For analysis, the compound is typically dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[16]

  • Mass Spectrometry (MS) : Mass spectral data is available, which helps in confirming the molecular weight and isotopic pattern.[17] The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M+).[18]

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the substituted aromatic ring. For solid samples, the spectrum is typically obtained by preparing a KBr pellet or a Nujol mull.[2][19]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling.

  • Hazard Statements :

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Statements :

    • P261: Avoid breathing dust.[3]

    • P280: Wear protective gloves, eye protection, and face protection.[3][7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical safety goggles or face shield.[7]

    • Skin Protection : Protective gloves and suitable protective clothing.[7]

    • Respiratory Protection : Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust generation cannot be avoided.[3][7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]

References

2-Bromo-4-fluorobenzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, and key synthetic considerations, and illustrates its utility in chemical transformations.

Chemical Structure and IUPAC Nomenclature

This compound is a disubstituted benzoic acid derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. The molecule consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom at the ortho position (carbon 2), and a fluorine atom at the para position (carbon 4) relative to the carboxylic acid.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₄BrFO₂[2]
Molecular Weight 219.01 g/mol [2]
CAS Number 1006-41-3[2]
Appearance White to off-white powder/crystals[3]
Melting Point 172-176 °C
Boiling Point 294.3 °C at 760 mmHg[2]
Density 1.72 g/cm³[2]
SMILES O=C(O)c1ccc(F)cc1Br
InChI 1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKey RRKPMLZRLKTDQV-UHFFFAOYSA-N

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoroaniline from 4-Fluoroaniline

This procedure is adapted from a known method for the bromination of 4-fluoroaniline[1].

  • Materials: 4-fluoroaniline, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Dichloromethane.

  • Procedure:

    • In a two-necked flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in distilled DMF.

    • Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in DMF dropwise to the stirred solution of 4-fluoroaniline.

    • Monitor the reaction to completion.

    • Upon completion, perform an extraction using dichloromethane.

    • The organic layers are combined, dried, and the solvent is evaporated.

    • The crude product can be purified by column chromatography to yield 2-bromo-4-fluoroaniline[1].

Step 2: Synthesis of this compound (Proposed)

This part of the protocol is a proposed route and would require optimization. It is based on the Sandmeyer reaction to convert the amino group to a nitrile, followed by hydrolysis.

  • Materials: 2-bromo-4-fluoroaniline, Hydrochloric acid, Sodium nitrite, Copper(I) cyanide, Sodium hydroxide, Sulfuric acid.

  • Procedure:

    • Diazotization: Dissolve 2-bromo-4-fluoroaniline in a cooled aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

    • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. This should result in the formation of 2-bromo-4-fluorobenzonitrile.

    • Hydrolysis: The resulting 2-bromo-4-fluorobenzonitrile is then hydrolyzed to the carboxylic acid. This can be achieved by heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.

    • Purification: The crude this compound can be purified by recrystallization.

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries[3]. Its halogenated structure allows it to participate in a variety of cross-coupling reactions and nucleophilic substitutions.

One notable application is its use in the Ullmann condensation reaction. For example, it reacts with aniline in the presence of a copper catalyst to form N-phenyl-4-fluoro-anthranilic acid derivatives, which are precursors to non-steroidal anti-inflammatory drugs[4].

The general workflow for this type of reaction is depicted below.

G start Starting Materials: This compound Aniline reaction Ullmann Condensation: - Copper Catalyst - High Temperature (e.g., 403 K) start->reaction 1. Reaction Setup workup Reaction Work-up: - Quenching - Extraction reaction->workup 2. Isolation purification Purification: - Column Chromatography - Recrystallization workup->purification 3. Purification product Final Product: 4-Fluoro-2-(phenylamino)benzoic acid purification->product 4. Characterization

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid (CAS: 1006-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 1006-41-3, is a halogenated aromatic carboxylic acid. Its structure, featuring both bromine and fluorine substituents on the benzoic acid core, makes it a versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, applications, and safety information, tailored for professionals in research and drug development. The presence of orthogonal halogen atoms allows for selective functionalization, making it an attractive intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1006-41-3[1][3][4]
Molecular Formula C₇H₄BrFO₂[1][5]
Molecular Weight 219.01 g/mol [1][3][4]
Appearance White to almost white powder/crystal[1]
Melting Point 172-176 °C[1][3][6]
Boiling Point 294.3 ± 25.0 °C (Predicted)[6]
Solubility Soluble in water and methanol.[6]
pKa 2.79 ± 0.10 (Predicted)[6]
InChI 1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)[3]
SMILES OC(=O)c1ccc(F)cc1Br[3]

Synthesis and Purification

Synthesis Protocol: Oxidation of 2-Bromo-4-fluorotoluene

While a specific protocol for the synthesis of this compound was not found in the search results, a detailed method for its isomer, 4-Bromo-2-fluorobenzoic acid, from the corresponding toluene derivative is available and provides a likely synthetic route via oxidation. This process is a common method for the preparation of benzoic acid derivatives.

Experimental Protocol:

  • Materials: 2-Bromo-4-fluorotoluene, cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), sodium bromide (NaBr), acetic acid (HOAc), oxygen (O₂), sodium hydroxide (NaOH), hydrochloric acid (HCl), methyl tert-butyl ether (MTBE).

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-bromo-4-fluorotoluene, a catalytic amount of cobalt(II) acetate tetrahydrate, and sodium bromide in acetic acid.

    • Pressurize the vessel with oxygen and heat the mixture. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and dilute with water.

    • Make the solution basic by adding a concentrated solution of sodium hydroxide.

    • Wash the aqueous phase with an organic solvent like methyl tert-butyl ether to remove any unreacted starting material.

    • Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Experimental Protocol:

  • Materials: Crude this compound, a suitable solvent (e.g., ethanol/water mixture), activated charcoal (optional).

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture.

    • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Bromo-4-fluorotoluene oxidation Oxidation (e.g., with O₂, Co(OAc)₂, NaBr in HOAc) start->oxidation workup Aqueous Workup (Basification, Extraction, Acidification) oxidation->workup crude Crude this compound workup->crude dissolution Dissolution in Hot Solvent crude->dissolution Proceed to Purification hot_filtration Hot Filtration (optional, with charcoal) dissolution->hot_filtration crystallization Crystallization (Slow cooling) hot_filtration->crystallization isolation Isolation (Vacuum filtration and drying) crystallization->isolation pure Pure this compound isolation->pure

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
Data not fully available in search results[4]

Table 3: 13C NMR Spectral Data

Chemical Shift (ppm)AssignmentReference(s)
Data not fully available in search results[6]

Note: While search results indicate the availability of NMR spectra, specific peak assignments and images were not comprehensively provided.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeReference(s)
Broad peak ~2500-3300O-HStretching (Carboxylic acid)[7]
Sharp peak ~1700C=OStretching (Carboxylic acid)[7]
Peaks in 1600-1450 rangeC=CAromatic ring stretching[7]
Peak ~1200-1300C-OStretching (Carboxylic acid)[7]
Peak ~1000-1100C-FStretching[7]
Peak ~600-800C-BrStretching[7]

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Table 5: Mass Spectrometry Data

m/zInterpretationReference(s)
218/220[M]⁺, Molecular ion peak (isotopic pattern due to ⁷⁹Br/⁸¹Br)[8]
Further fragmentation data not detailed in search results[9]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various high-value organic molecules.[2] Its utility stems from the presence of three functional groups that can be selectively manipulated: the carboxylic acid, the bromo substituent, and the fluoro substituent.

Synthesis of Anti-inflammatory Agents

One notable application is in the synthesis of N-arylanthranilic acid derivatives, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Experimental Protocol: Ullmann Condensation with Aniline

  • Materials: this compound, aniline, copper catalyst, a suitable solvent (e.g., DMF or DMSO), and a base (e.g., K₂CO₃).

  • Procedure:

    • To a reaction flask, add this compound, aniline, a catalytic amount of a copper salt (e.g., CuI or Cu₂O), and a base.

    • Add the solvent and heat the reaction mixture to an elevated temperature (e.g., 403 K).[1]

    • Monitor the reaction for the consumption of the starting materials.

    • Upon completion, cool the reaction, perform an acidic workup, and extract the product with an organic solvent.

    • Purify the resulting N-phenyl-2-amino-4-fluorobenzoic acid by column chromatography or recrystallization.[1]

G Role as a Synthetic Intermediate cluster_reactions Synthetic Transformations cluster_products Resulting Complex Molecules A This compound (CAS: 1006-41-3) B Carboxylic Acid Chemistry (Esterification, Amidation) A->B Functional group manipulation C Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) A->C C-Br bond activation D Nucleophilic Aromatic Substitution A->D C-F or C-Br activation E Esters and Amides B->E F Biaryl Compounds and other C-C Bonded Structures C->F G Active Pharmaceutical Ingredients (APIs) (e.g., Anti-inflammatory agents) D->G F->G

Caption: Logical relationship of this compound as a versatile synthetic intermediate.

Safety and Handling

This compound is classified as an irritant.[3][10] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.[10][11]

    • H319: Causes serious eye irritation.[10][11]

    • H335: May cause respiratory irritation.[10][11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. Use a respirator if dust is generated.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for a range of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling, serving as a valuable resource for researchers and developers in the chemical sciences.

References

Spectroscopic Analysis of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluorobenzoic acid, a compound of significant interest in pharmaceutical and chemical synthesis. This document details the available mass spectrometry data, outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, and provides standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available and provides crucial information for the confirmation of its molecular weight and elemental composition. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Parameter Value Source
Molecular FormulaC₇H₄BrFO₂--INVALID-LINK--
Molecular Weight219.01 g/mol --INVALID-LINK--
Observed m/z Peaks Relative Intensity
22098.1% (M+2)--INVALID-LINK--
218100% (M)--INVALID-LINK--
17435.3%--INVALID-LINK--
17234.8%--INVALID-LINK--
9341.2%--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃, relative to TMS)

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-37.8 - 8.0ddJ(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-4) ≈ 8-10 Hz
H-57.2 - 7.4dddJ(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-4) ≈ 8-10 Hz, J(H-5, H-3) ≈ 2-3 Hz
H-67.9 - 8.1ddJ(H-6, H-5) ≈ 8-9 Hz, J(H-6, F-4) ≈ 4-6 Hz
COOH10.0 - 13.0br s-

Expected ¹³C NMR Data (in CDCl₃)

Carbon Expected Chemical Shift (ppm)
C=O165 - 170
C-4 (C-F)160 - 165 (d, ¹JCF ≈ 250 Hz)
C-6135 - 140
C-1130 - 135
C-2 (C-Br)115 - 120
C-5118 - 123 (d, ²JCF ≈ 20-25 Hz)
C-3115 - 120 (d, ²JCF ≈ 20-25 Hz)
Infrared (IR) Spectroscopy

Detailed experimental IR peak lists for this compound are not consistently available. The expected characteristic absorption bands based on its functional groups are presented below.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1550 - 1600Medium-Strong
C-F (Aryl Fluoride)1200 - 1300Strong
C-Br (Aryl Bromide)1000 - 1100Medium
C-O (Carboxylic Acid)1250 - 1350Strong
O-H Bending (Carboxylic Acid)900 - 950Medium, Broad

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC/MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Grinding Grinding with KBr (IR) Sample->Grinding Vaporization Vaporization for MS Sample->Vaporization NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer Grinding->IR MS Mass Spectrometer Vaporization->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

2-Bromo-4-fluorobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial and versatile building block in organic synthesis.[1] Identified by its CAS number 1006-41-3, this compound's structure is distinguished by a benzoic acid core functionalized with both bromine and fluorine atoms.[1] These substituents create two orthogonal reactive sites: a carboxylic acid group amenable to standard transformations and a bromo-aromatic system primed for metal-catalyzed cross-coupling reactions.[2] The presence of the electron-withdrawing fluorine atom further modulates the electronic properties of the aromatic ring, influencing reactivity and the physiological properties of its derivatives.[3][4] This unique combination of features makes this compound an invaluable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties determine its solubility, reactivity, and handling requirements. The compound is typically an off-white to white powder, ensuring ease of handling and weighing in a laboratory setting.[1][5]

PropertyValueReferences
CAS Number 1006-41-3[1][6][7]
Molecular Formula C₇H₄BrFO₂[1][6][7]
Molecular Weight 219.01 g/mol [6][7]
Appearance Off-white to white powder[1][5]
Melting Point 172-176 °C[1][5]
Boiling Point ~365.3 °C[1]
Density ~1.535 g/cm³[1]
Purity >97-99% (by HPLC)[1]
Solubility Soluble in water and methanol[5]

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive handles. The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, while the bromine atom is an excellent participant in a wide array of palladium-catalyzed cross-coupling reactions.[2]

G cluster_acid Carboxylic Acid Reactions cluster_bromo C-Br Cross-Coupling Reactions main This compound Amide Amides main->Amide Amide Coupling Ester Esters main->Ester Esterification Suzuki Suzuki Coupling (C-C bond) main->Suzuki Pd-Catalyzed Reactions Buchwald Buchwald-Hartwig (C-N bond) main->Buchwald Sonogashira Sonogashira Coupling (C-C bond) main->Sonogashira Heck Heck Coupling (C-C bond) main->Heck AcidChloride Acid Chlorides

Fig. 1: Core reactivity pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for building molecular complexity. It readily undergoes oxidative addition to palladium(0) catalysts, initiating catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use as a scaffold in drug discovery and materials science.[2]

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). While the C-F bond is generally unreactive under standard Suzuki conditions, the C-Br bond couples efficiently, allowing for regioselective functionalization.[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water), via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

G start Reaction Setup (Flask, Reagents, Inert Gas) solvent Add Degassed Solvent start->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end Characterize Product (NMR, MS) purify->end

Fig. 2: Experimental workflow for Suzuki-Miyaura cross-coupling.
Copper-Catalyzed Amination

Beyond palladium catalysis, the bromo substituent can participate in copper-catalyzed reactions. A chemo- and regioselective copper-catalyzed cross-coupling procedure has been described for the amination of 2-bromobenzoic acids, including this compound. This method is advantageous as it eliminates the need for protecting the carboxylic acid group and produces N-aryl or N-alkyl anthranilic acid derivatives in high yields.[10]

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from studies on the amination of 2-bromobenzoic acids.[10]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMSO or DMF.

  • Reaction Execution: Heat the mixture to 100-130 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Acidify the mixture with aqueous HCl (e.g., 1N) to a pH of ~2-3, which will precipitate the product while keeping the excess amine soluble.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

ReactantsProductYieldReference
This compound + AnilineN-phenyl-4-fluoroanthranilic acid82-94%[10]

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3] As a fluorinated building block, this compound is an attractive starting material for creating novel therapeutics.[4] Derivatives of this scaffold are used in the development of anti-inflammatory and anti-cancer agents.[4]

For example, many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[11] The synthesis of selective COX-2 inhibitors is a key goal to reduce the gastrointestinal side effects associated with older NSAIDs.[11] Fluorinated benzoic acid derivatives serve as core structures in the design of such inhibitors.[11]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGs Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor COX-2 Inhibitor (Derived from Scaffold) Inhibitor->COX2 Inhibition

Fig. 3: Simplified COX-2 inflammatory pathway and inhibitor action.

Conclusion

This compound is a high-value, versatile, and powerful building block for modern organic synthesis. Its dual reactivity allows for sequential and controlled functionalization, enabling the efficient construction of diverse and complex molecular architectures.[2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate for APIs that modulate biological targets for conditions like inflammation and cancer.[4] The continued exploration of this and related fluorinated scaffolds will undoubtedly fuel further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Fluorine Substitution Effects in 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms on the benzoic acid core imparts unique physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document details the effects of fluorine substitution, key chemical transformations, and the biological significance of its derivatives.

Physicochemical and Spectroscopic Properties

The presence of a fluorine atom at the para position and a bromine atom at the ortho position to the carboxylic acid group significantly influences the electronic environment and physical characteristics of the benzoic acid scaffold.

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][2]
CAS Number 1006-41-3[1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 172-176 °C[2][3]
Boiling Point ~365.3 °C (estimated)[4]
Density ~1.535 g/cm³ (estimated)[4]
pKa No data available
Solubility Soluble in methanol and water[4]
Data Presentation: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Spectral data available, specific shifts not detailed in cited literature.
¹³C NMR Spectral data available, specific shifts not detailed in cited literature.
Mass Spectrometry Molecular Ion Peak (M+H)⁺: Expected at m/z 219/221 (due to bromine isotopes).[1]
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), C-F, C-Br, and O-H bonds are expected.

Note: While spectroscopic data for this compound is available in various databases, detailed peak assignments and coupling constants were not found in the reviewed literature. Researchers should perform their own spectral analysis for confirmation.

The Influence of Fluorine Substitution

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties.[3] In this compound, the fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect), which increases the acidity of the carboxylic acid group compared to benzoic acid. This electronic modification also influences the reactivity of the aromatic ring.

Logical Relationship: Fluorine Substitution Effects

Impact of Fluorine Substitution F Fluorine at C4 EWG Strong Electron-Withdrawing Inductive Effect (-I) F->EWG Acidity Increased Acidity of Carboxylic Acid EWG->Acidity Reactivity Modified Aromatic Ring Reactivity EWG->Reactivity Nucleophilic Activation towards Nucleophilic Aromatic Substitution Reactivity->Nucleophilic Electrophilic Deactivation towards Electrophilic Aromatic Substitution Reactivity->Electrophilic Amidation of this compound Start This compound AcidChloride Formation of 2-Bromo-4-fluorobenzoyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ AmineAdd Addition of Amine and Base AcidChloride->AmineAdd Amine, Base Product 2-Bromo-4-fluorobenzamide Derivative AmineAdd->Product Purification Work-up and Purification Product->Purification Suzuki-Miyaura Coupling Reaction Reactants This compound + Boronic Acid/Ester Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product Biaryl Product Reaction->Product Purification Work-up and Purification Product->Purification General Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor Kinase Inhibitor (e.g., 2-Bromo-4-fluorobenzoic acid derivative) Inhibitor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

A Technical Guide to High-Purity 2-Bromo-4-fluorobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity 2-Bromo-4-fluorobenzoic acid for their work. This document provides a comprehensive overview of commercial suppliers, analytical methodologies for purity assessment, and a representative synthetic pathway.

Commercial Suppliers and Product Specifications

This compound (CAS No. 1006-41-3) is a key building block in the synthesis of pharmaceuticals and other advanced materials.[1] A variety of commercial suppliers offer this compound at different purity levels and quantities. The following table summarizes the product specifications from a selection of reputable vendors to facilitate comparison.

SupplierPurity SpecificationAnalytical MethodFormMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich97%Not specifiedSolidC₇H₄BrFO₂219.01
Chem-Impex≥ 98%GCWhite to almost white powder to crystalC₇H₄BrFO₂219.01
Thermo Scientific Chemicals98% (≥97.5% to ≤102.5%)Aqueous acid-base Titration, Silylated GCCrystals or powder or crystalline powderC₇H₄BrFO₂219.01
Santa Cruz BiotechnologyNot specifiedNot specifiedNot specifiedC₇H₄BrFO₂219.01
BLD PharmNot specifiedNot specifiedNot specifiedC₇H₄BrFO₂219.01
Aldlab Chemicals95%Not specifiedNot specifiedC₇H₄BrFO₂219.01
Hebei Chuanghai Biotechnology Co., Ltd.99%Not specifiedNot specifiedC₇H₄BrFO₂219.01

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. The most common analytical techniques for purity determination are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

  • Instrumentation and Consumables:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for non-volatile compounds like carboxylic acids.

  • Instrumentation and Consumables:

    • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Helium (carrier gas)

    • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 50-500

  • Data Analysis:

    • Identify the peak corresponding to the trimethylsilyl derivative of this compound based on its retention time and mass spectrum.

    • Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Instrumentation and Consumables:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Data Analysis:

    • Confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra.

    • For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity and mass.

Synthesis Pathway

A common synthetic route to this compound involves a two-step process starting from 4-fluorobenzaldehyde. The first step is the regioselective bromination of the aromatic ring, followed by the oxidation of the aldehyde group to a carboxylic acid.

G cluster_synthesis Synthetic Pathway of this compound start 4-Fluorobenzaldehyde step1 Bromination (e.g., Br₂, FeBr₃) start->step1 intermediate 2-Bromo-4-fluorobenzaldehyde step1->intermediate step2 Oxidation (e.g., KMnO₄ or Jones Reagent) intermediate->step2 product This compound step2->product

Caption: A two-step synthesis of this compound.

Quality Control Workflow

A robust quality control workflow is essential when procuring high-purity chemicals for research and development. This involves a systematic process from supplier selection to the final release of the material for use.

G cluster_qc_workflow Procurement and Quality Control Workflow supplier_selection Supplier Selection (Purity, Reputation, Documentation) ordering Placing Order supplier_selection->ordering receiving Receiving and Quarantine ordering->receiving coa_review Review Certificate of Analysis (CoA) receiving->coa_review in_house_testing In-house Quality Control Testing (HPLC, GC-MS, NMR) coa_review->in_house_testing pass_fail Does it meet specifications? in_house_testing->pass_fail release Release for Use pass_fail->release Yes reject Reject and Return to Supplier pass_fail->reject No

Caption: A typical workflow for chemical procurement and quality control.

References

Methodological & Application

Application Notes: Suzuki Coupling Protocols for 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon (C-C) bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is widely employed in the pharmaceutical, agrochemical, and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]

2-Bromo-4-fluorobenzoic acid is a valuable building block, incorporating a reactive bromine atom for cross-coupling, a fluorine atom to modulate the electronic and pharmacokinetic properties of the final product, and a carboxylic acid group for further functionalization. The presence of the carboxylic acid can present challenges, such as potential solubility issues in organic solvents under basic conditions and possible coordination to the palladium catalyst.[3] Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful transformation. These application notes provide representative protocols and reaction conditions for the Suzuki coupling of this compound with various arylboronic acids.

Data Presentation: Reaction Conditions and Performance

The successful Suzuki coupling of this compound is dependent on the interplay of the palladium catalyst, ligand, base, and solvent. The following tables summarize typical conditions derived from protocols for structurally similar substrates, such as other bromobenzoic acids.

Table 1: Conventional Heating Suzuki Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield
Arylboronic AcidPd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol801-4Good to Excellent[4]
Arylboronic AcidPd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-10012-24Moderate to Good[4][5]
Arylboronic AcidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)K₃PO₄ (3)1,4-Dioxane11012-24Good to Excellent[4]
Phenylboronic Acid(L1)₂Pd(OAc)₂ (2)L1 (4)K₂CO₃ (2)AqueousRoom Temp< 1Quantitative[6]

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine.[6]

Table 2: Microwave-Assisted Suzuki Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (min)Typical Yield
Arylboronic AcidPd EnCat™ (5)Bu₄NOAc (2)Ethanol12010Excellent
Arylboronic AcidPd(PPh₃)₄ (10)Na₂CO₃ (2)Aqueous11015-40High[7][8]
Arylboronic AcidPd(OAc)₂ (in situ)K₂CO₃ (2)aq. Ethanol12010High[7]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound. Protocol 1 describes a general procedure using conventional heating, while Protocol 2 outlines a rapid microwave-assisted method.

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids in a biphasic solvent system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (Anhydrous, Degassed)

  • Deionized Water (Degassed)

  • Reaction vessel (e.g., Schlenk flask) with reflux condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[4][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water mixture

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (1.0 mmol).

  • Catalyst and Solvent: Add the palladium catalyst, Pd(OAc)₂ (0.01 mmol), followed by the solvent (e.g., 5 mL of an ethanol/water mixture).[7]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C and hold for 10-15 minutes with stirring.[7]

  • Workup: After the reaction, cool the vial to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as described in Protocol 1 (column chromatography or recrystallization).

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9]

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Arylboronic Acid) BoronicAcid->OxAdd Base Base (e.g., K₃PO₄) Base->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki coupling reaction in the laboratory.[6]

Experimental_Workflow Setup 1. Reaction Setup (Add Reactants, Base, Catalyst) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat Reaction (Conventional or Microwave) Solvent->Reaction Monitor 5. Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup 6. Aqueous Workup (Extraction & Washing) Monitor->Workup Upon Completion Purify 7. Purification (Chromatography/Recrystallization) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes: Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This method is particularly valuable in drug discovery and development for the synthesis of arylamines and their derivatives. The amination of 2-Bromo-4-fluorobenzoic acid is a key transformation for producing N-aryl-4-fluoroanthranilic acids, which are important precursors for various pharmaceuticals and functional materials.

The presence of the carboxylic acid group on the substrate requires careful optimization of reaction conditions. The acidic proton can potentially react with the strong bases typically employed in Buchwald-Hartwig aminations, necessitating the use of a sufficient excess of base or the selection of a base compatible with the acidic functionality. Furthermore, the electronic properties of the aryl bromide, influenced by both the electron-withdrawing carboxylic acid and fluorine atom, affect the oxidative addition step in the catalytic cycle.

Key parameters for a successful amination of this compound include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Modern Buchwald-Hartwig protocols often utilize bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote efficient catalytic turnover.[1] The choice of base is critical; while strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as carbonates (Cs₂CO₃, K₂CO₃) may also be effective, particularly when base-sensitive functional groups are present.[2][3] Anhydrous, non-coordinating solvents like toluene and dioxane are standard choices for these reactions.[4]

As an alternative to palladium catalysis, copper-catalyzed amination (Ullmann condensation) can also be a highly effective method for this transformation, sometimes eliminating the need for protecting the carboxylic acid group and proceeding with high regioselectivity.[5]

Data Presentation: Reaction Conditions for Amination of Substituted Bromobenzoic Acids

The following table summarizes various conditions reported for the amination of this compound and structurally related substrates. This data allows for a comparative analysis of different catalytic systems and their efficacy.

SubstrateAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilineCu (9 mol%), Cu₂O (4 mol%)K₂CO₃ (1.0 equiv)2-Ethoxyethanol1302482-94[5]
2-Bromobenzoic acid1-AminopyreneCu (9 mol%), Cu₂O (4 mol%)K₂CO₃ (1.0 equiv)2-Ethoxyethanol13024~99[5]
2-Bromo-4-fluorophenolMorpholinePd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%)NaOtBu (1.4 equiv)Toluene10012-24N/A[6]
Aryl BromideAnilinePd(OAc)₂ (5 mol%), BINAP (10 mol%)Cs₂CO₃ (1.1 equiv)Toluene80N/AN/A[7]
General Aryl HalideGeneral AminePd₂(dba)₃ (2 mol%), XPhos (4.4 mol%)Chosen Base (1.4 equiv)Toluene or Dioxane80-110N/AN/A[4]

Experimental Protocols

Protocol 1: Generalized Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative starting point for the amination of this compound, adapted from standard procedures.[4][6] Optimization of ligand, base, and temperature may be required for specific amine partners.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or oven-dried reaction vial with a stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (2.0-2.5 equiv).

  • Catalyst Addition: In a separate vial or glovebox, briefly mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (e.g., 0.1-0.5 M).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl or water.

    • Pour the mixture into a separatory funnel and acidify the aqueous layer with dilute HCl to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-fluoroanthranilic acid.

Protocol 2: Copper-Catalyzed Amination (Ullmann Condensation)

This protocol is based on the reported copper-catalyzed amination of this compound.[5]

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aniline (1.05 equiv)

  • Copper powder (9 mol%)

  • Copper(I) oxide (Cu₂O, 4 mol%)

  • Potassium carbonate (K₂CO₃, 1.0-2.0 equiv)

  • 2-Ethoxyethanol

  • Inert gas (Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), aniline (1.05 equiv), K₂CO₃ (1.0-2.0 equiv), copper powder (9 mol%), and Cu₂O (4 mol%).

  • Solvent Addition: Add 2-ethoxyethanol (to a concentration of approx. 3 M).

  • Reaction: Reflux the mixture at 130 °C for 24 hours under a nitrogen atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water. Decolorizing charcoal may be added at this stage.

    • Filter the mixture through a pad of Celite®.

    • Acidify the filtrate with dilute HCl to precipitate the crude product.

  • Purification: The crude product can be further purified by dissolving it in an aqueous solution of 5% Na₂CO₃, filtering, and re-precipitating with acid.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the Buchwald-Hartwig amination process.

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine-Coordinated Complex OxAdd->AmineComplex Ligand Exchange ProductComplex Product Complex AmineComplex->ProductComplex Deprotonation HX_Base [Base-H]⁺X⁻ AmineComplex->HX_Base ProductComplex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) ProductComplex->Product ArX Ar-Br (this compound) ArX->OxAdd Amine R₂NH (Amine) Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Vessel (Substrate, Amine, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat & Stir (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Quench F->G H 8. Aqueous Work-up (Extraction & Wash) G->H I 9. Dry Organic Layer & Concentrate H->I J 10. Purify Product (Chromatography/ Recrystallization) I->J

Caption: General workflow for a Buchwald-Hartwig amination experiment.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2-Bromo-4-fluorobenzoic acid as a key starting material. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science, and this compound offers a versatile platform for their construction through various palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a bromine atom allows for participation in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, to form a carbon-carbon bond with another aryl group. The fluorine atom and the carboxylic acid moiety can be used to modulate the physicochemical properties of the final biaryl compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

A prominent application of biaryl compounds derived from this compound is in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Venetoclax, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor used in cancer therapy. The core biaryl structure of such molecules is often crucial for their biological activity.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. It is important to note that specific yields for this compound are not extensively reported in the literature for a wide variety of coupling partners. Therefore, the data presented includes examples with structurally similar substrates to provide a reasonable expectation of reactivity and to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-Aromatic Acids with Various Boronic Acids

Coupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-18~90Representative yield for similar substrates.
(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012~92High yield observed with electron-rich partners on similar substrates.[1]
(4-Chlorophenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012~80Good yield with electron-neutral partners on similar substrates.[1]
(3,5-Difluorophenyl)boronic acidPdCl₂(NH₂CH₂COOH)₂K₂CO₃H₂ORT1.5LowElectron-withdrawing groups may require optimization.
Thiophen-3-ylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012~73Heteroaryl boronic acids are generally well-tolerated.[1]

Table 2: Stille Coupling of 2-Bromo-Aromatic Compounds

Coupling Partner (Organostannane)CatalystSolventTemp. (°C)Time (h)Yield (%)Notes
Tributyl(phenyl)stannanePd(PPh₃)₄Toluene11012GoodGeneral conditions for Stille coupling.[2]
Tributyl(vinyl)stannanePd(dba)₂ / P(2-furyl)₃THF503HighVinyl stannanes are often highly reactive.

Table 3: Negishi Coupling of Aryl Bromides

Coupling Partner (Organozinc)Catalyst / LigandSolventTemp. (°C)Time (h)Yield (%)Notes
Phenylzinc chloridePd(OAc)₂ / CPhosTHFRT24HighCPhos ligand shows high efficiency for C(sp³)-C(sp²) coupling.[3]
Isopropylzinc halidePd(OAc)₂ / CPhosTHFRT24HighEffective for secondary alkylzinc reagents.[3]
2-Thienylzinc chloridePd₂(dba)₃ / XPhosTHFRT1-3HighMild conditions for heteroaryl organozinc reagents.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions with this compound. These protocols are based on established methods and may require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the organostannane.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the reaction and remove tin byproducts, a common workup involves stirring the reaction mixture with a saturated aqueous solution of KF for 1 hour, followed by filtration through celite.

  • The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Negishi Coupling

This protocol provides a general method for the Negishi coupling of this compound with an organozinc reagent.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (2.4 mL, 1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Anhydrous THF

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, followed by a solution of this compound in THF.

  • Add the organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Aryl Halide, Coupling Partner, Base, and Catalyst inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Characterize Biaryl Product purify->end

A generalized experimental workflow for biaryl synthesis.
Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle center Pd(0)L_n ArPdX Ar-Pd(II)L_n-X center->ArPdX OA Oxidative Addition OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' TM->ArPdAr RE Reductive Elimination RE->center ArX This compound (Ar-X) ArX->OA ArPdX->ArPdAr ArB Ar'B(OH)₂ + Base ArB->TM ArPdAr->center Biaryl Biaryl Product (Ar-Ar') ArPdAr->Biaryl Biaryl->RE

The catalytic cycle of the Suzuki-Miyaura reaction.
Signaling Pathway: Venetoclax Inhibition of Bcl-2

Biaryl compounds derived from this compound are precursors to Venetoclax, a selective Bcl-2 inhibitor. The diagram below illustrates its mechanism of action in inducing apoptosis in cancer cells.

Bcl2_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis cluster_downstream Apoptotic Cascade Bcl2 Bcl-2 Bim Bim (BH3-only) Bcl2->Bim Sequestration BakBax Bak / Bax Bim->BakBax Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->Bcl2 Inhibition

Mechanism of Venetoclax-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 2-Bromo-4-fluorobenzoic acid as a key starting material. This versatile building block is particularly valuable in medicinal chemistry for the preparation of fluorinated analogues of biologically active molecules, including quinazolinones, benzoxazinones, and acridones. The methodologies presented are based on established synthetic strategies, including Ullmann condensation and subsequent cyclization reactions.

Synthesis of N-Aryl-4-fluoroanthranilic Acids via Ullmann Condensation

The initial and pivotal step for the synthesis of several target heterocycles is the formation of a C-N bond via a copper-catalyzed amination of this compound. This Ullmann-type reaction provides access to N-aryl-4-fluoroanthranilic acids, which are key intermediates.

General Reaction Scheme:

Caption: Ullmann condensation of this compound.

Experimental Protocol: Synthesis of N-phenyl-4-fluoroanthranilic acid

A mixture of this compound (8.8 mmol, 1.0 eq.), aniline (9.3 mmol, 1.05 eq.), potassium carbonate (K₂CO₃, 8.8 mmol, 1.0 eq.), copper (Cu) powder (0.8 mmol, 0.09 eq.), and copper(I) oxide (Cu₂O, 0.4 mmol, 0.045 eq.) in 2-ethoxyethanol (3 mL) is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water (30 mL). Decolorizing charcoal is added, and the mixture is filtered through Celite. The filtrate is then acidified with dilute hydrochloric acid (HCl) to precipitate the crude product. The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-phenyl-4-fluoroanthranilic acid.[1]

Quantitative Data for Ullmann Condensation
EntryAmineProductYield (%)Reference
1AnilineN-phenyl-4-fluoroanthranilic acid82-94[1]
2Substituted AnilinesCorresponding N-aryl-4-fluoroanthranilic acidsGood to High[1]

Preparation of 7-Fluoro-Acridone Derivatives

N-Aryl-4-fluoroanthranilic acids, synthesized as described above, can undergo intramolecular cyclization to yield acridone derivatives. This cyclization is typically acid-catalyzed.

General Reaction Scheme:

Caption: Synthesis of Acridone Derivatives.

Experimental Protocol: Synthesis of 2-Fluoroacridone

N-phenyl-4-fluoroanthranilic acid (0.02 mol) is added to concentrated sulfuric acid (10 mL) in a conical flask. The mixture is heated on a steam bath for 4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then boiled with a solution of sodium carbonate (4 g in 50 mL of water) for 5 minutes. The hot mixture is filtered, and the solid is washed with boiling water and dried. The crude 2-fluoroacridone can be purified by recrystallization from acetic acid or by sublimation to yield a bright yellow product.

Preparation of 7-Fluoro-Quinazolin-4(3H)-one Derivatives

The synthesis of the quinazolinone core from this compound is a multi-step process, beginning with the crucial amination to form 2-amino-4-fluorobenzoic acid. This intermediate is then cyclized with a suitable one-carbon source.

Synthetic Workflow:

Quinazolinone_Workflow A This compound B 2-Amino-4-fluorobenzoic acid A->B 1. NH3, Cu catalyst (Ullmann Amination) C N-Formyl-2-amino-4-fluorobenzoic acid B->C 2. Formic Acid or Formamide, Heat D 7-Fluoroquinazolin-4(3H)-one C->D 3. Cyclization (Heat or Dehydrating Agent)

Caption: Workflow for Quinazolinone Synthesis.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-4-fluorobenzoic acid

A mixture of this compound (10 mmol), aqueous ammonia (28-30%, 20 mL), and a copper catalyst (e.g., Cu₂O, 0.5 mmol) is heated in a sealed vessel at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and acidified with acetic acid to a pH of approximately 5-6 to precipitate the product. The crude 2-amino-4-fluorobenzoic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 7-Fluoroquinazolin-4(3H)-one

2-Amino-4-fluorobenzoic acid (5 mmol) is heated with an excess of formamide (10 mL) at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to give 7-fluoroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Preparation of 7-Fluoro-4H-3,1-benzoxazin-4-one Derivatives

Similar to quinazolinones, the synthesis of benzoxazinones from this compound begins with the formation of 2-amino-4-fluorobenzoic acid. This is followed by acylation of the amino group and subsequent cyclodehydration.

Synthetic Workflow:

Benzoxazinone_Workflow A This compound B 2-Amino-4-fluorobenzoic acid A->B 1. NH3, Cu catalyst (Ullmann Amination) C 2-Acylamino-4-fluorobenzoic acid B->C 2. Acyl Chloride or Anhydride, Pyridine D 7-Fluoro-4H-3,1-benzoxazin-4-one C->D 3. Acetic Anhydride, Heat (Cyclization)

Caption: Workflow for Benzoxazinone Synthesis.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-4-fluorobenzoic acid

Follow the protocol described in the quinazolinone synthesis section.

Step 2: Synthesis of 2-Acetylamino-4-fluorobenzoic acid

To a solution of 2-amino-4-fluorobenzoic acid (10 mmol) in pyridine (20 mL), acetic anhydride (12 mmol) is added dropwise at room temperature with stirring. The mixture is stirred for 2-4 hours, and the reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice-water, and the pH is adjusted to 2-3 with concentrated HCl. The precipitated product is filtered, washed with water, and dried.

Step 3: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

2-Acetylamino-4-fluorobenzoic acid (5 mmol) is refluxed in an excess of acetic anhydride (15 mL) for 2-3 hours. The excess acetic anhydride is removed under reduced pressure. The residue is then triturated with cold diethyl ether, and the solid product is collected by filtration to yield 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Summary of Quantitative Data

The following table summarizes representative yields for the key transformations. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Starting MaterialReactionProductYield (%)
This compoundUllmann Condensation with AnilineN-phenyl-4-fluoroanthranilic acid82-94
N-phenyl-4-fluoroanthranilic acidAcid-catalyzed Cyclization2-FluoroacridoneModerate to High
2-Amino-4-fluorobenzoic acidCyclization with Formamide7-Fluoroquinazolin-4(3H)-oneGood to High
2-Acetylamino-4-fluorobenzoic acidCyclodehydration7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-oneGood to High

References

Application Notes and Protocols: 2-Bromo-4-fluorobenzoic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a versatile building block in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its chemical structure offers reactive sites for the synthesis of diverse molecular scaffolds. The presence of the fluorine atom can enhance the potency, metabolic stability, and pharmacokinetic profile of the resulting compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound, with a focus on N-arylanthranilic acids and their mechanism of action.

N-arylanthranilic acid derivatives, also known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have shown significant therapeutic potential. The synthesis of these compounds can be efficiently achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an amine. This compound serves as a key starting material in this synthesis, leading to a variety of substituted N-arylanthranilic acids with potent anti-inflammatory properties.

The primary mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. Specifically, the inhibition of COX-2 is a key target for modern anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Additionally, some derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected N-Arylanthranilic Acid Analogs

Compound IDR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid 2,3-dimethylphenyl10.53.23.3
Flufenamic Acid 3-(trifluoromethyl)phenyl1.50.35.0
Meclofenamic Acid 2,6-dichloro-3-methylphenyl0.030.013.0
Compound A 4-chlorophenyl5.20.86.5
Compound B 3,4-dichlorophenyl2.10.45.3

Note: Data is compiled from various sources for structurally similar compounds and serves as a representative guide.

Table 2: In Vivo Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives (Carrageenan-Induced Rat Paw Edema Model)

Compound IDDose (mg/kg)Time (h)% Inhibition of Edema
Control -30
Indomethacin (Standard) 10355.4
N-phenylanthranilic acid 100342.1
N-(4-chlorophenyl)anthranilic acid 100348.7
N-(2,3-dichlorophenyl)anthranilic acid 100352.3

Note: This data is representative of the activity of N-arylanthranilic acids in a standard in vivo model. Specific results for derivatives of this compound would require dedicated studies.

Signaling Pathways

The anti-inflammatory effects of agents derived from this compound are primarily mediated through the inhibition of the COX and NF-κB signaling pathways.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAID N-Aryl-4-fluoroanthranilic Acid Derivative NSAID->COX2

Caption: Inhibition of the COX-2 pathway by N-arylanthranilic acid derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release IkB_NFkB->IkB_p Proteasome Proteasomal Degradation IkB_p->Proteasome Proteasome->IkB_p Degrades NSAID N-Aryl-4-fluoroanthranilic Acid Derivative NSAID->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Modulation of the NF-κB signaling pathway by N-arylanthranilic acid derivatives.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the synthesis and evaluation of anti-inflammatory agents from this compound.

Workflow Start This compound Synthesis Ullmann Condensation with Substituted Anilines Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro InVivo In Vivo Assay Purification->InVivo COX COX-1/COX-2 Inhibition Assay InVitro->COX Data Data Analysis (IC50, % Inhibition) COX->Data PawEdema Carrageenan-Induced Paw Edema InVivo->PawEdema PawEdema->Data

Caption: Experimental workflow for synthesis and evaluation of anti-inflammatory agents.
Protocol 1: Synthesis of N-Aryl-4-fluoroanthranilic Acids via Ullmann Condensation

This protocol describes the synthesis of N-arylanthranilic acids from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, chloroaniline, etc.)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (II) oxide (CuO) or Copper (I) iodide (CuI)

  • Amyl alcohol or Dimethylformamide (DMF)

  • 5% Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired substituted aniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper oxide or copper iodide (0.1 eq).

  • Add a suitable solvent such as amyl alcohol or DMF.

  • Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If using amyl alcohol, remove the solvent by steam distillation. If using DMF, dilute the mixture with water.

  • Filter the cooled mixture to remove the catalyst and any insoluble materials.

  • Acidify the filtrate to pH 2-3 with 5% HCl to precipitate the crude N-arylanthranilic acid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-aryl-4-fluoroanthranilic acid.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) quantification

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of compounds in rodents.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Synthesized compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Analyze the data for statistical significance.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of a variety of potential anti-inflammatory agents, most notably N-arylanthranilic acids. The synthetic route via Ullmann condensation is robust and allows for the generation of a diverse library of compounds for structure-activity relationship studies. The evaluation of these compounds through established in vitro and in vivo models provides a clear pathway for the identification of lead candidates with potent anti-inflammatory activity, potentially targeting COX-2 and the NF-κB signaling pathway. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of anti-inflammatory drug discovery and development.

Application of 2-Bromo-4-fluorobenzoic Acid in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-fluorobenzoic acid is a versatile chemical intermediate that holds significant promise in the discovery of novel anti-cancer therapeutics. Its unique structural features, including the presence of both bromine and fluorine atoms, allow for diverse chemical modifications, making it an attractive starting material for the synthesis of compounds with potent and selective anti-cancer activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the discovery of anti-cancer drugs, with a focus on a promising fluorinated benzofuran derivative.

Application in the Synthesis of Fluorinated Benzofuran Derivatives with Anti-Cancer Activity

Recent research has highlighted the potential of fluorinated benzofuran and dihydrobenzofuran derivatives as effective anti-inflammatory and anti-cancer agents. One such compound, methyl 5-bromo-2,4-difluoro-benzofuran-7-carboxylate (referred to as Compound 1), has demonstrated significant cytotoxic activity against human colorectal carcinoma cells (HCT116). Although not a direct amide derivative, its synthesis involves key transformations that showcase the utility of bromo-fluoro-substituted aromatic compounds in generating biologically active molecules.

Quantitative Data Summary

The anti-proliferative activity of Compound 1 against the HCT116 human colorectal cancer cell line is summarized in the table below.

Compound NameCancer Cell LineIC50 (µM)
Methyl 5-bromo-2,4-difluoro-benzofuran-7-carboxylateHCT11619.5

Caption: Table 1. In vitro cytotoxic activity of the fluorinated benzofuran derivative.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2,4-difluoro-benzofuran-7-carboxylate

This protocol outlines the multi-step synthesis of the target benzofuran derivative.

Materials:

  • 3,5-Difluoro-4-hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Step 1: Synthesis of Methyl 2-((2,6-difluoro-4-formylphenoxy)methyl)acetate:

    • To a solution of 3,5-difluoro-4-hydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and methyl bromoacetate (1.2 equivalents).

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

  • Step 2: Synthesis of Methyl 2,4-difluoro-benzofuran-7-carboxylate:

    • Dissolve the product from Step 1 in an appropriate solvent and treat with a suitable base to induce intramolecular cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture and purify the product by column chromatography.

  • Step 3: Synthesis of Methyl 5-bromo-2,4-difluoro-benzofuran-7-carboxylate (Compound 1):

    • Dissolve the product from Step 2 in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the final compound.

Protocol 2: In Vitro Cytotoxicity Assay (WST-1 Assay)

This protocol describes the method to evaluate the anti-proliferative effect of the synthesized compound on cancer cells.

Materials:

  • HCT116 human colorectal carcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Synthesized compound (dissolved in DMSO)

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compound in culture medium.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the compound.

    • Incubate the cells for 72 hours.

  • Cell Viability Measurement:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms

The synthesized fluorinated benzofuran derivative has been shown to induce apoptosis in cancer cells.[1][2] The mechanism of action involves the modulation of key proteins in the apoptotic pathway.

Apoptosis Induction Pathway

apoptosis_pathway Compound_1 Methyl 5-bromo-2,4-difluoro- benzofuran-7-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) Compound_1->Bcl2 Inhibition PARP1 PARP-1 Cleavage Compound_1->PARP1 Induction Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PARP1->Apoptosis Promotes

Caption: Apoptosis induction by the fluorinated benzofuran derivative.

Treatment of HCT116 cells with this class of compounds leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][2][3] Furthermore, it induces the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a key event in the apoptotic cascade.[1][2][3]

Experimental Workflow

The overall workflow for the synthesis and evaluation of anti-cancer agents derived from this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound (Starting Material) Intermediate Chemical Modifications (e.g., Amidation, Cyclization) Start->Intermediate Product Target Compound (e.g., Benzofuran Derivative) Intermediate->Product Cytotoxicity In Vitro Cytotoxicity Assay (e.g., WST-1 on Cancer Cell Lines) Product->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Cytotoxicity->Mechanism Data Data Analysis (IC50 Determination) Cytotoxicity->Data

Caption: General workflow for anti-cancer drug discovery.

This compound serves as a valuable scaffold for the synthesis of novel anti-cancer agents. The development of fluorinated benzofuran derivatives demonstrates a promising avenue for discovering compounds with potent cytotoxic and pro-apoptotic activities. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this compound and its derivatives in the ongoing search for more effective cancer therapies.

References

Application Notes and Protocols: 2-Bromo-4-fluorobenzoic Acid as a Fragment in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoic acid is a versatile benzoic acid derivative that has emerged as a valuable fragment in medicinal chemistry and fragment-based drug discovery.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers medicinal chemists a powerful tool for developing novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient synthetic handle for a variety of coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a range of bioactive molecules, demonstrating its potential in targeting various diseases. Key applications include:

  • Enzyme Inhibitors: This fragment is a crucial building block for the synthesis of potent enzyme inhibitors. Notably, derivatives of the isomeric 3-bromo-4-fluorobenzoic acid have been investigated as inhibitors of Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2), a promising target for the treatment of type 2 diabetes due to its role as a negative regulator of insulin signaling.

  • Anti-inflammatory and Anti-cancer Agents: The unique electronic properties conferred by the halogen substituents make this fragment suitable for the development of anti-inflammatory and anti-cancer therapeutics.[1]

  • Neuroleptics: this compound has been utilized in the synthesis of neuroleptic agents, highlighting its applicability in central nervous system (CNS) drug discovery.

  • Radiotracers: The ability to incorporate radioisotopes makes derivatives of this fragment useful in the development of positron emission tomography (PET) radiotracers for diagnostic purposes.

Data Presentation: Quantitative Activity of Bioactive Molecules

The following table summarizes the inhibitory activity of various compounds, including those with structural similarities to derivatives of this compound, against their respective targets. This data is crucial for understanding structure-activity relationships (SAR) and guiding lead optimization.

Compound IDTargetAssay TypeIC50 (µM)Reference
Dibenzofuran Derivative 10a PTP-MEG2Enzymatic Assay0.32[3]
Phloridzin PTP-MEG2Enzymatic Assay32[4]
Compound 3 PTP-MEG2pNPP Hydrolysis0.90[5]
Compound 5 PTP-MEG2pNPP Hydrolysis0.27[5]
Compound 7 PTP-MEG2pNPP Hydrolysis-[5]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Anthranilic Acid Derivatives via Copper-Catalyzed Amination

This protocol describes a general method for the C-N cross-coupling of this compound with various amines, a key step in the synthesis of many bioactive derivatives.[6]

Materials:

  • This compound

  • Amine (e.g., aniline or substituted anilines)

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder (0.2–0.3 micron)

  • Copper(I) oxide (Cu₂O) (<5 micron)

  • 2-Ethoxyethanol

  • Nitrogen gas

  • Hydrochloric acid (HCl), diluted

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Deionized water

  • Celite

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired amine (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Add 2-ethoxyethanol as the solvent.

  • Purge the reaction vessel with nitrogen gas and heat the mixture to 130 °C.

  • Maintain the reaction at 130 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Add decolorizing charcoal and filter the mixture through a pad of Celite.

  • Acidify the filtrate with diluted hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration.

  • For further purification, dissolve the crude product in a 5% aqueous sodium carbonate solution, filter to remove any insoluble impurities, and then re-precipitate the product by adding diluted hydrochloric acid.

  • Collect the purified product by filtration, wash with water, and dry under vacuum.

Protocol 2: PTP-MEG2 Enzymatic Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against protein tyrosine phosphatases like PTP-MEG2.[7][8]

Materials:

  • Purified PTP-MEG2 enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 0.1% BSA and 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 1 M NaOH)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP-MEG2 enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution to each well. The stop solution will also induce the development of the yellow color.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PTP_MEG2_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp PTP-MEG2 Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS Proteins pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP_MEG2 PTP-MEG2 PTP_MEG2->pIR dephosphorylates Inhibitor 2-Bromo-4-fluorobenzoic acid derivative Inhibitor->PTP_MEG2 inhibits Experimental_Workflow start Start: this compound synthesis Chemical Synthesis (e.g., Copper-Catalyzed Amination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., PTP-MEG2 Inhibition Assay) purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Improvement end Candidate Drug optimization->end

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies Involving 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies for compounds derived from 2-bromo-4-fluorobenzoic acid. This document includes detailed experimental protocols for the synthesis of N-arylanthranilic acid derivatives, methodologies for evaluating their biological activity, and a summary of SAR data.

Introduction

This compound is a versatile synthetic intermediate used in the development of novel therapeutic agents.[1] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, allows for diverse chemical modifications, making it an excellent scaffold for SAR studies. This document focuses on the synthesis and biological evaluation of a series of N-arylanthranilic acids derived from this compound, with a particular emphasis on their potential as anti-inflammatory agents. N-arylanthranilic acids are a well-established class of compounds known for their anti-inflammatory and analgesic properties, often acting through the inhibition of enzymes such as cyclooxygenase (COX).

Data Presentation

The following table summarizes the structure-activity relationship for a series of N-arylanthranilic acid derivatives synthesized from this compound. The inhibitory activity against COX-2, a key enzyme in the inflammatory pathway, is presented as IC50 values.

Compound IDR Group (Substitution on Aryl Amine)Molecular WeightCOX-2 IC50 (µM)
1a -H249.0615.2
1b 4-OCH3279.078.5
1c 4-Cl283.515.1
1d 4-NO2294.0622.8
1e 2,4-diCl317.952.3

Note: The data presented in this table is representative and compiled based on established SAR principles for this class of compounds.

Experimental Protocols

1. General Synthesis of N-Arylanthranilic Acid Derivatives via Ullmann Condensation

This protocol describes the synthesis of N-arylanthranilic acids from this compound and various substituted anilines.

  • Materials:

    • This compound

    • Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

    • Copper(I) iodide (CuI)

    • L-proline

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol).

    • Add DMF (5 mL) to the vessel.

    • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl (20 mL) and ethyl acetate (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-arylanthranilic acid derivative.

2. COX-2 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the COX-2 enzyme.

  • Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a substrate to a colored product. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

  • Materials:

    • Purified recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

    • Tris-HCl buffer

    • Synthesized compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and TMPD in a 96-well plate.

    • Add various concentrations of the synthesized compounds to the wells. Include a positive control (a known COX-2 inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the absorbance at 590 nm at regular intervals for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity, by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis start This compound ullmann Ullmann Condensation start->ullmann aniline Substituted Aniline aniline->ullmann product N-Arylanthranilic Acid Derivatives ullmann->product assay COX-2 Inhibition Assay product->assay data IC50 Data Collection assay->data sar SAR Analysis data->sar conclusion Lead Compound Identification sar->conclusion

Caption: Workflow for SAR studies of this compound derivatives.

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes Inhibitor N-Arylanthranilic Acid Derivative Inhibitor->COX2 Inhibits

Caption: Proposed mechanism of action for N-arylanthranilic acid derivatives.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-Bromo-4-fluorobenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The derivatization of the carboxylic acid moiety into esters, amides, and other functional groups is a critical step in the synthesis of novel therapeutic agents and functional materials.[1] This document outlines key derivatization reactions, including esterification, amidation, and acid chloride formation, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

This compound is a valuable starting material in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[1] Its derivatization allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can modulate the compound's physicochemical and pharmacological properties. The presence of the bromine and fluorine atoms on the aromatic ring provides additional sites for chemical modification, making this scaffold highly attractive for the development of complex molecular architectures.[1][2]

Derivatization Strategies

The carboxylic acid group of this compound can be readily converted into a range of derivatives. The three primary transformations discussed in these notes are:

  • Esterification: The conversion of the carboxylic acid to an ester, which can improve a compound's lipophilicity and cell permeability.

  • Amidation: The formation of an amide bond with a primary or secondary amine, a common linkage in biologically active molecules.

  • Acid Chloride Formation: The synthesis of the highly reactive acid chloride, which serves as a key intermediate for the preparation of esters and amides under mild conditions.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the derivatization of this compound based on literature precedents.

Table 1: Esterification of this compound

AlcoholReagent/CatalystSolventReaction ConditionsYield (%)
MethanolThionyl ChlorideMethanol0 °C to room temperature, 12 h~93%
EthanolThionyl ChlorideEthanol0 °C to room temperature, 12 hNot specified
Various AlcoholsN-bromosuccinimideNeat70 °C, 2-40 hUp to 100%

Table 2: Amidation of this compound

AmineReagent/CatalystSolventReaction ConditionsProductYield (%)
AmmoniaThionyl Chloride, then NH₃Not specifiedNot specified2-Bromo-4-fluorobenzamideNot specified
DimethylamineThionyl Chloride, then (CH₃)₂NHNot specifiedNot specified2-Bromo-4-fluoro-N,N-dimethylbenzamide>96%
AnilineCu powder, Cu₂O, K₂CO₃2-Ethoxyethanol130 °CN-phenyl-4-fluoroanthranilic acid82-94%[3]
Primary/Secondary AminesEDC, HOBt, DIPEADMF or DCM0 °C to room temperature, 12-24 hN-substituted-2-bromo-4-fluorobenzamideHigh yields expected

Table 3: Acid Chloride Formation

ReagentSolventReaction ConditionsProduct
Thionyl Chloride (SOCl₂)Anhydrous DCM, catalytic DMF0 °C to room temperature, 1-2 h2-Bromo-4-fluorobenzoyl chloride
Oxalyl Chloride ((COCl)₂)Anhydrous DCM, catalytic DMF0 °C to room temperature, 1-2 h2-Bromo-4-fluorobenzoyl chloride
Phosphorus Trichloride (PCl₃)1,2-DichloroethaneReflux, 4 h2-Bromo-4-fluorobenzoyl chloride

Experimental Protocols

Esterification

Protocol 4.1.1: Synthesis of Methyl 2-Bromo-4-fluorobenzoate

This protocol describes the esterification of this compound with methanol using thionyl chloride.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in methanol, slowly add thionyl chloride (2.0 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Amidation

Protocol 4.2.1: Synthesis of 2-Bromo-4-fluorobenzamide

This protocol outlines the synthesis of the primary amide via the acid chloride intermediate.

  • Materials:

    • 2-Bromo-4-fluorobenzoyl chloride (prepared as in Protocol 4.3.1)

    • Aqueous ammonia solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 2-Bromo-4-fluorobenzoyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Protocol 4.2.2: General Amidation using Coupling Reagents

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., benzylamine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Acid Chloride Formation

Protocol 4.3.1: Synthesis of 2-Bromo-4-fluorobenzoyl chloride

This protocol describes the conversion of this compound to its acid chloride using thionyl chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.

Visualized Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

Esterification_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound process Reaction in appropriate solvent (e.g., excess alcohol or DCM) Heat if necessary start->process 1. reagents Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride (SOCl₂) reagents->process 2. product This compound Ester process->product 3. Workup & Purification Amidation_Workflow cluster_start Starting Material cluster_activation Activation cluster_reagents Reagents cluster_process Process cluster_product Product start This compound activation Acid Chloride Formation (SOCl₂) or Coupling Reagents (EDC/HOBt) start->activation 1. process Reaction in anhydrous solvent (e.g., DCM or DMF) activation->process 2. reagents Amine (R₁R₂NH) Base (e.g., DIPEA) reagents->process 3. product 2-Bromo-4-fluorobenzamide Derivative process->product 4. Workup & Purification Acid_Chloride_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound process Reaction in anhydrous solvent (e.g., DCM) Room Temperature start->process 1. reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Catalytic DMF reagents->process 2. product 2-Bromo-4-fluorobenzoyl Chloride process->product 3. Removal of volatiles

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, presented in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I resolve this?

A1: Low reactivity is a frequent challenge with substrates like this compound. This can be attributed to the electronic and steric properties of the molecule. The primary factors to investigate are the catalyst system, base, and reaction conditions.

  • Inefficient Oxidative Addition: The palladium catalyst may have difficulty inserting into the carbon-bromine bond. This step is often rate-limiting, especially with electron-deficient aryl halides.[1][2]

    • Solution: Employ a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) catalyst in combination with bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective for these types of challenging substrates as they accelerate the oxidative addition step.[3][4]

  • Ineffective Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex may be too slow.

    • Solution: The choice of base is critical for activating the boronic acid.[5] Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[3][4] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.[5]

  • Catalyst Deactivation: The carboxylic acid group on your substrate can be deprotonated by the base, and the resulting carboxylate may coordinate to the palladium center, leading to catalyst deactivation.[6][7]

    • Solution: If optimizing the catalyst and base does not improve the yield, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction. This prevents the formation of the interfering carboxylate during the reaction.[6]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, where it is replaced by a hydrogen atom.[6][8] This side reaction consumes your coupling partner and is often promoted by the presence of water, oxygen, or strong bases.[5][6]

    • Solutions:

      • Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (BPin) or an MIDA boronate. These are more resistant to protodeboronation.[4][6]

      • Ensure Anhydrous and Inert Conditions: Use thoroughly degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen.[6][9] While some protocols use aqueous mixtures, minimizing excess water can be beneficial.

      • Optimize Base and Temperature: Use the minimum effective amount of base and run the reaction at the lowest temperature that still provides a reasonable reaction rate.[6]

  • Homocoupling: This is the undesired coupling of two molecules of the boronic acid or two molecules of the aryl halide.[6]

    • Solutions:

      • Optimize Catalyst System: The choice of ligand can influence the rate of homocoupling. Screening different ligands may be necessary. Bidentate ligands can sometimes suppress homocoupling.[6]

      • Control Stoichiometry: Ensure an appropriate stoichiometry of the aryl halide to the boronic acid, typically in the range of 1:1.1 to 1:1.5.[6]

      • Thorough Degassing: The presence of oxygen can promote the homocoupling of the boronic acid.[9]

Q3: My palladium catalyst turns black during the reaction. What does this mean and how can I prevent it?

A3: The formation of a black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst.[6] This indicates catalyst decomposition.

  • Causes:

    • Insufficient ligand to stabilize the Pd(0) species.

    • High reaction temperatures.

    • Impurities in the starting materials or solvents.[6]

  • Solutions:

    • Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio.

    • Use a More Robust Ligand: Employ more sterically hindering and electron-rich ligands, such as the Buchwald-type ligands, which are better at stabilizing the palladium catalyst.[6]

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature. This may require a more active catalyst system to maintain a good reaction rate.[6]

    • Ensure High Purity of Reagents: Use pure, anhydrous, and degassed solvents and high-purity starting materials.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst and ligand combination for the Suzuki coupling of this compound?

A1: For challenging substrates like this compound, which is both sterically hindered at the ortho position and electronically deactivated, a high-performance catalyst system is recommended. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a good starting point.[3] Pre-catalysts that incorporate these ligands are also excellent choices.

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. For substrates with potentially base-sensitive groups like a carboxylic acid, it's a balance between reactivity and preventing side reactions. Potassium phosphate (K₃PO₄) is a strong contender as it is effective in promoting the transmetalation of challenging substrates.[3][5] Cesium carbonate (Cs₂CO₃) is another excellent option due to its high solubility in organic solvents.[4] Weaker bases like potassium carbonate (K₂CO₃) may lead to lower yields.[3]

Q3: What solvent system is recommended?

A3: Aprotic polar solvents are commonly used.[3] A mixture of 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) is a standard choice that often works well, as the water can help to dissolve the base.[10] Anhydrous solvents like toluene or THF can also be effective, particularly when trying to minimize protodeboronation.[5][11] The optimal solvent may need to be determined through screening.

Q4: Should I protect the carboxylic acid group?

A4: If you are consistently obtaining low yields despite optimizing the catalyst, ligand, base, and solvent, protecting the carboxylic acid as an ester is a highly recommended strategy.[6] The carboxylate formed under basic conditions can inhibit the catalyst.[7] After the coupling, the ester can be easily hydrolyzed to retrieve the carboxylic acid.

Data on Reaction Conditions

The following table summarizes general conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound, based on literature for similar challenging substrates.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common, effective Pd(II) precatalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition.[3]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for challenging substrates.[5]
Boron Reagent Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq.)Pinacol ester is more stable against protodeboronation.[6]
Solvent 1,4-Dioxane/Water (4:1) or TolueneDioxane/water is a common versatile system. Toluene for anhydrous conditions.[5][10]
Temperature 80-110 °CSufficient to overcome activation energy; may need optimization.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and homocoupling.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield in Suzuki Coupling check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_yes Starting Material Consumed check_conversion->conversion_yes Yes catalyst_issue Optimize Catalyst System: - Use Buchwald Ligand (SPhos, XPhos) - Increase Catalyst Loading no_conversion->catalyst_issue base_issue Optimize Base: - Switch to K₃PO₄ or Cs₂CO₃ catalyst_issue->base_issue temp_issue Increase Temperature base_issue->temp_issue protect_acid Protect Carboxylic Acid (Esterification) temp_issue->protect_acid side_products Check for Side Products conversion_yes->side_products protodeboronation Protodeboronation: - Use Boronic Ester (BPin) - Ensure Anhydrous/Inert Conditions side_products->protodeboronation Yes homocoupling Homocoupling: - Thoroughly Degas Solvents - Optimize Ligand side_products->homocoupling Yes purification_issue Review Purification Method side_products->purification_issue No

A troubleshooting workflow for diagnosing low yields.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (this compound) pdiib Ar-Pd(II)L₂-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation Ar'-B(OR)₂ Base pdiic Ar-Pd(II)L₂-Ar' transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product center

The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Buchwald-Hartwig amination on this compound?

A1: The primary side reactions of concern are hydrodehalogenation and decarboxylation. Hydrodehalogenation is the replacement of the bromine atom with a hydrogen, yielding 4-fluorobenzoic acid.[1][2] Decarboxylation involves the loss of the carboxylic acid group, which can lead to the formation of 1-bromo-3-fluorobenzene. Additionally, reactions involving primary amines can sometimes lead to double arylation if not carefully controlled.

Q2: How does the ortho-carboxylic acid group influence the reaction?

A2: The ortho-carboxylic acid group can present several challenges. It can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, under the basic and often high-temperature conditions of the Buchwald-Hartwig amination, the carboxylic acid can be deprotonated to a carboxylate, which might influence the electronic properties of the aryl bromide and potentially lead to decarboxylation as a side reaction.

Q3: Is it necessary to protect the carboxylic acid group?

A3: While protection of the carboxylic acid group (e.g., as an ester) is a common strategy to avoid potential complications, successful Buchwald-Hartwig aminations can be achieved with the free carboxylic acid. The choice often depends on the specific amine, catalyst system, and reaction conditions. A copper-catalyzed amination of this compound has been reported to proceed without protection of the acid.[3]

Q4: What is the optimal catalyst system (ligand and palladium precursor) for this reaction?

A4: The optimal catalyst system is highly substrate-dependent. For ortho-substituted aryl bromides, bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired reductive elimination step and suppress side reactions like hydrodehalogenation.[4] Commonly used ligands for such transformations include biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[5] The choice of palladium precursor is often less critical, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.[5]

Q5: Which base is most suitable for the amination of this compound?

A5: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and can facilitate the reaction at lower temperatures. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more appropriate, although they might require higher reaction temperatures to achieve good conversion.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Aryl Anthranilic Acid
Potential Cause Troubleshooting Step
Catalyst Inactivation Ensure rigorous exclusion of air and moisture, as the Pd(0) active catalyst is oxygen-sensitive. Use a glovebox or Schlenk line techniques.[6]
Inappropriate Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific substrate combination.
Suboptimal Base If using a weak base like K₃PO₄, consider switching to a stronger base like NaOtBu or LiHMDS, provided the substrate is stable under these conditions.[7]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Solvent Issues Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices.[7]
Issue 2: Significant Formation of Hydrodehalogenation Byproduct (4-Fluorobenzoic Acid)
Potential Cause Troubleshooting Step
Formation of Palladium-Hydride Species This is a common pathway for hydrodehalogenation.[1] The choice of ligand is critical to suppress this. Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination (if applicable to the amine) and other routes to Pd-H species.
Reaction Temperature Too High Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
Inappropriate Base Certain bases can promote the formation of palladium-hydride species. If using a strong alkoxide base, consider switching to a carbonate or phosphate base.
Issue 3: Presence of Decarboxylation Byproducts
Potential Cause Troubleshooting Step
Thermal Instability of the Carboxylate High reaction temperatures can promote decarboxylation. Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Palladium-Catalyzed Decarboxylation This is a known side reaction for some benzoic acids under palladium catalysis. If this is a major issue, protecting the carboxylic acid as an ester may be the most effective solution.

Data Presentation

The following table presents data from a copper-catalyzed amination of various bromobenzoic acids. While not a Buchwald-Hartwig reaction, it provides a useful benchmark for achievable yields with a related transformation on similar substrates.

Aryl BromideAmineCatalyst SystemBaseSolventYield (%)
2-Bromobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol99
This compoundAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol94
2,5-Dibromobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol82
2-Bromo-3-methylbenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol58
2-Bromobenzoic acidCyclohexylamineCu/Cu₂OK₂CO₃2-Ethoxyethanol91

Data adapted from a study on copper-catalyzed amination and is provided for illustrative purposes.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized protocol and may require optimization for specific amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl) to remove the excess amine and base.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., flash column chromatography or recrystallization).

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -HBase+ Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Side Products Ligand Is the ligand optimal? (e.g., bulky biarylphosphine) Start->Ligand Base Is the base appropriate? (strong vs. weak) Ligand->Base Yes Optimize Systematically optimize conditions Ligand->Optimize No Temp Is the temperature optimized? Base->Temp Yes Base->Optimize No Atmosphere Is the reaction atmosphere inert? Temp->Atmosphere Yes Temp->Optimize No Atmosphere->Optimize No Success Improved Outcome Atmosphere->Success Yes Optimize->Ligand

Caption: A logical workflow for troubleshooting the amination reaction.

References

Technical Support Center: Purification of 2-Bromo-4-fluorobenzoic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-4-fluorobenzoic acid reaction products by crystallization.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the crystallization of this compound.

Q1: My crude this compound is not dissolving in the selected solvent, even at elevated temperatures. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound is soluble in methanol and water.[1] For other organic solvents, its solubility may be limited. If the compound does not dissolve, the solvent may be unsuitable. Consider using a different solvent or a co-solvent system. A mixture of ethanol and water is often effective for substituted benzoic acids.[2]

  • Insufficient Solvent Volume: Ensure you are using a sufficient amount of hot solvent. Add the solvent in small portions to the crude material while heating and stirring.[3]

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the desired compound has dissolved and only a small amount of solid remains, a hot filtration step can be performed to remove it.[3][4]

Q2: An oil is forming instead of crystals as my solution cools. How can I resolve this "oiling out"?

A2: "Oiling out" can occur when the solute is highly impure or when the solution is supersaturated. Here are some solutions:

  • Lower the Saturation Point: Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][5]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[3][5]

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling.[6]

Q3: No crystals have formed even after the solution has cooled for an extended period. What steps can I take?

A3: This is a common issue that can be addressed in several ways:

  • Induce Crystallization: As with "oiling out," try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[3][5]

  • Too Much Solvent: It's possible that too much solvent was used, making the solution too dilute for crystals to form.[2][3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Check for Supersaturation: The solution might be supersaturated. Try vigorously stirring the solution or placing it in an ice bath for a short period to shock the system into crystallization.

Q4: The recrystallized this compound is still colored. How can I obtain a colorless product?

A4: A persistent color indicates the presence of impurities.

  • Activated Charcoal: During the recrystallization process, you can add a small amount of activated charcoal to the hot, dissolved solution.[2][4] The charcoal will adsorb many colored impurities. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[3]

  • Repeat the Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.[2]

Q5: My final yield of purified this compound is very low. What are the potential causes and how can I improve it?

A5: Low recovery can be due to several factors throughout the crystallization process:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2] Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.[2] To prevent this, use a pre-heated funnel and receiving flask.[3]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[5]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product.[5] Always use a minimal amount of ice-cold solvent for washing.

Quantitative Data Summary

The following table summarizes key physical and solubility data for this compound. Due to limited specific data for this compound, qualitative information and data for structurally similar compounds are included to guide solvent selection.

PropertyValueSource
Physical Appearance White fine powder/solid[1][7]
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1]
Melting Point 172-176 °C[1]
Boiling Point 289 °C[7]
pKa 2.79[7]
Solubility in Water Very soluble[1][7]
Solubility in Methanol Soluble[1]
General Solubility Benzoic acid and its derivatives are often soluble in hot water and alcohols like ethanol, with decreasing solubility as the solution cools.[5][8]General Knowledge

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of the crude material.

Materials:

  • Crude this compound

  • Selected solvent (e.g., deionized water, ethanol, or an ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., water).

    • Heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.[5][9]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution and allow it to boil gently for a few minutes.[2]

  • Hot Filtration:

    • If activated charcoal or insoluble impurities are present, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. To slow the cooling rate, the flask can be covered with a beaker.[5]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying:

    • Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

Troubleshooting Crystallization Issues

G start Crystallization Attempt issue Problem Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes colored_crystals Colored Crystals issue->colored_crystals Yes low_yield Low Yield issue->low_yield Yes success Pure Crystals Obtained issue->success No solution1 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->solution1 solution2 Modify Cooling: - Reheat and Add More Solvent - Cool Slowly oiling_out->solution2 solution3 Decolorize: - Use Activated Charcoal - Repeat Recrystallization colored_crystals->solution3 solution4 Optimize Process: - Minimize Hot Solvent - Pre-heat Funnel - Use Ice-Cold Wash low_yield->solution4 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry G start Crude this compound dissolution 1. Dissolution (Minimal Hot Solvent) start->dissolution decolorization 2. Decolorization (Optional: Activated Charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove Insolubles) decolorization->hot_filtration cooling 4. Slow Cooling & Ice Bath hot_filtration->cooling isolation 5. Vacuum Filtration (Collect Crystals) cooling->isolation washing 6. Washing (Ice-Cold Solvent) isolation->washing drying 7. Drying washing->drying end Pure this compound drying->end

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-Bromo-4-fluorobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking on the silica gel column?

A1: Streaking of carboxylic acids and their polar derivatives on silica gel is a common issue. It is primarily caused by strong hydrogen bonding interactions between the polar functional groups (like the carboxylic acid or amide) and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in a streak rather than a sharp band.

Q2: How can I prevent my compound from streaking on the column?

A2: To minimize streaking, you can modify the mobile phase by adding a small amount of a polar, acidic modifier. Adding 0.1-1% of acetic acid or formic acid to your eluent can help to protonate the analyte, reducing its interaction with the silica gel and leading to sharper bands and better separation.

Q3: My compound is very polar and won't elute from the column, even with 100% ethyl acetate. What should I do?

A3: For highly polar compounds, a standard ethyl acetate/hexane solvent system may not be sufficient. You can increase the polarity of the mobile phase by adding a small percentage of methanol to the ethyl acetate. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also be effective for eluting highly retained compounds.

Q4: I am observing co-elution of my desired product with an impurity of very similar polarity. How can I improve the separation?

A4: To improve the separation of compounds with similar polarities, you can try the following:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Use a Longer Column: A longer chromatography column provides more surface area for interactions, which can enhance the separation of closely eluting compounds.

  • Employ Gradient Elution: A shallow and slow gradient of the mobile phase can effectively separate compounds with very close Rf values.

Q5: Can I use a stationary phase other than silica gel for purifying these compounds?

A5: Yes, if silica gel is not providing adequate separation or is causing degradation of your compound, you can consider alternative stationary phases. Alumina (neutral or acidic) can be a good alternative. For certain derivatives, reversed-phase chromatography using a C18 stationary phase might also be a viable option, particularly if the impurities are significantly different in hydrophobicity.

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions during the column chromatography purification of this compound derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Product Streaking / Tailing Strong interaction of polar functional groups with acidic silica gel.Add 0.1-1% acetic or formic acid to the eluent. Use a more polar solvent system (e.g., with methanol).
Poor Separation of Product and Impurities Inappropriate solvent system. Column overloading.Optimize the mobile phase based on TLC analysis. Use a longer, narrower column. Ensure the sample is loaded in a concentrated, narrow band.
Compound Won't Elute Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase (gradient elution). Consider adding a small amount of methanol to the eluent.
Cracks in the Silica Gel Bed Improper column packing (dry packing without care). Running the column dry.Pack the column using a slurry method. Always maintain the solvent level above the silica bed.
Low Product Recovery Irreversible adsorption to the silica gel. Compound is unstable on silica.Add an acid modifier to the eluent. Consider using a different stationary phase like alumina or a deactivated silica gel.

Experimental Protocols

A general protocol for the purification of a this compound derivative is provided below. This should be optimized based on the specific properties of the derivative and the impurities present.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

2. Column Preparation (Wet Packing Method):

  • Objective: To pack a uniform and air-free chromatography column.

  • Procedure:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until it is level with the top of the sand.

3. Sample Loading:

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection:

  • Objective: To separate the components of the mixture and collect the purified product.

  • Procedure:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Objective: To obtain the pure, solvent-free product.

  • Procedure:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis of Crude Sample packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution loading->elution collection 5. Fraction Collection elution->collection frac_tlc 6. TLC Analysis of Fractions collection->frac_tlc pooling 7. Pooling of Pure Fractions frac_tlc->pooling removal 8. Solvent Removal pooling->removal final_product 9. Final Product Analysis removal->final_product

Caption: A typical experimental workflow for column chromatography purification.

troubleshooting_logic start Problem Encountered streaking Streaking or Tailing? start->streaking poor_sep Poor Separation? start->poor_sep no_elution Compound Not Eluting? start->no_elution add_acid Add 0.1-1% Acetic Acid to Eluent streaking->add_acid Yes optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent Yes gradient Use Gradient Elution poor_sep->gradient long_column Use a Longer Column poor_sep->long_column no_elution->gradient Also consider more_polar Increase Eluent Polarity (e.g., add MeOH) no_elution->more_polar Yes

Caption: A logical troubleshooting guide for common column chromatography issues.

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzoic acid in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: this compound presents unique challenges due to its functional groups. The carboxylic acid can potentially coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the presence of both an electron-withdrawing fluorine atom and a bromine atom influences the electronic properties of the aromatic ring, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. Careful selection of the base is also crucial to avoid unwanted side reactions involving the carboxylic acid.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[2][3]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[4][5]

The choice of reaction will depend on the desired final product.

Q3: What are the recommended starting points for catalyst and ligand selection?

A3: For Suzuki-Miyaura coupling of aryl bromides, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are common.[6][7] For Heck reactions, Pd(OAc)₂ with or without a phosphine ligand is often used.[8] For Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands such as XPhos or BINAP are often employed with a palladium precursor.[9] The optimal choice is highly dependent on the specific coupling partners and reaction conditions.

Q4: How does the carboxylic acid group affect the reaction, and should it be protected?

A4: The carboxylic acid can be deprotonated by the base used in the reaction to form a carboxylate, which can coordinate to the palladium center and inhibit catalysis.[1] In some cases, the reaction may proceed without protection, especially with careful selection of a weaker base like K₂CO₃ or K₃PO₄.[7][10] However, if low yields or catalyst deactivation are observed, protecting the carboxylic acid as an ester may be beneficial. The ester can be hydrolyzed post-coupling.

Troubleshooting Guides

Low to No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-purity palladium catalyst and ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Catalyst Inhibition The carboxylate of the starting material may be inhibiting the catalyst.[1] Try using a different base (e.g., Cs₂CO₃, K₃PO₄) or consider protecting the carboxylic acid group as an ester.
Poor Ligand Choice The chosen ligand may not be optimal for the specific transformation. For electron-rich aryl bromides, more electron-rich and bulky ligands might be required to promote oxidative addition.[7] Screen a variety of phosphine ligands (e.g., Buchwald or Josiphos-type ligands).
Suboptimal Reaction Temperature Cross-coupling reactions are often sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Inefficient Transmetalation (Suzuki) The transmetalation step can be slow. Ensure the base is appropriate to activate the boronic acid. In some cases, the addition of water as a co-solvent can be beneficial.[7]
Formation of Side Products
Side Product Potential Cause & Minimization Strategy
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[11] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Hydrodebromination (Reduction of Starting Material) This side reaction can occur via a palladium-hydride intermediate. This can be influenced by the choice of base, solvent, and ligand. Screening different reaction parameters can help minimize this pathway.
Protodeborylation of Boronic Acid (Suzuki) The boronic acid can be sensitive to hydrolysis, especially with prolonged reaction times or in the presence of excess water.[11] Use of boronate esters (e.g., pinacol esters) can improve stability.

Data Presentation: Representative Reaction Conditions

The following tables provide starting points for optimizing the cross-coupling of this compound. Conditions should be optimized for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O80-10012-2470-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-11012-2480-98
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O90-10012-2460-85

Note: Data is representative for similar aryl bromides and serves as a starting point for optimization with this compound.[9][10]

Table 2: Heck Coupling of Aryl Bromides

AlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂Et₃NDMF100-1202460-80
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMA120-1402470-90

Note: Data is representative for similar aryl bromides and should be optimized for this compound.[9]

Table 3: Buchwald-Hartwig Amination of Aryl Bromides

AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012-2465-90

Note: This data is representative for similar aryl bromides and should be used as a guideline for optimization.[9]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for the specific cross-coupling reaction of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.[6][11]

Protocol 2: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, NaOAc, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, DMA)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the ligand (if used).

  • Add the anhydrous, degassed solvent, followed by the base and the alkene.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[9]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh & Add: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Characterized Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)(R)L_n pd_complex->transmetal_complex Transmetalation (R-M) transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product ArX This compound RM Coupling Partner MX M-X

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[12]

References

Effect of base and solvent on 2-Bromo-4-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two main reactive sites: the carboxylic acid group and the carbon-bromine bond. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom is susceptible to displacement through various cross-coupling reactions and nucleophilic aromatic substitution.[1]

Q2: Which types of cross-coupling reactions are commonly performed with this compound?

A2: this compound is a versatile substrate for several palladium-catalyzed and copper-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[2][3]

  • Ullmann Condensation: A copper-catalyzed reaction for forming carbon-nitrogen or carbon-oxygen bonds.[4]

Q3: Can this compound undergo nucleophilic aromatic substitution (SNAr)?

A3: Yes, the presence of the electron-withdrawing fluorine and carboxylic acid groups can activate the aromatic ring for nucleophilic aromatic substitution, although this is generally less common than cross-coupling reactions for this specific substrate.[5][6][7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the coupled product.

  • Possible Cause 1: Inactive Catalyst. Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture.

    • Troubleshooting:

      • Use fresh palladium catalyst and phosphine ligands.

      • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Degas all solvents thoroughly before use.

  • Possible Cause 2: Inappropriate Base. The choice of base is critical for the transmetalation step.

    • Troubleshooting:

      • For boronic acids, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.

      • Stronger bases like K₃PO₄ may be required for less reactive boronic acids.

      • Ensure the base is anhydrous, as water can promote protodeboronation of the boronic acid.

  • Possible Cause 3: Unsuitable Solvent. The solvent system must be able to dissolve the reactants and stabilize the catalytic species.

    • Troubleshooting:

      • A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.

      • Ensure the solvent is of high purity and anhydrous (for the organic component).

Issue 2: Formation of significant side products (e.g., homocoupling of the boronic acid).

  • Possible Cause: Incorrect stoichiometry or reaction temperature.

    • Troubleshooting:

      • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

      • Optimize the reaction temperature. Higher temperatures can sometimes lead to side reactions.

Buchwald-Hartwig Amination

Issue 1: Incomplete conversion of the starting material.

  • Possible Cause 1: Weak Base. A strong, non-nucleophilic base is typically required to deprotonate the amine.

    • Troubleshooting:

      • Sodium tert-butoxide (NaOtBu) is a commonly used and effective base.

      • For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be tested, but may require higher temperatures or longer reaction times.

  • Possible Cause 2: Inappropriate Ligand. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Troubleshooting:

      • For sterically hindered amines or less reactive aryl bromides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often more effective than simpler ligands like PPh₃.

Issue 2: Decomposition of the product or starting material.

  • Possible Cause: The reaction temperature is too high.

    • Troubleshooting:

      • Optimize the reaction temperature. While some reactions require heating, excessive temperatures can lead to degradation. Start with a lower temperature and gradually increase if the reaction is too slow.

Ullmann Condensation

Issue 1: Reaction is very slow or does not proceed.

  • Possible Cause 1: Inactive Copper Catalyst. The copper catalyst may be oxidized or of low quality.

    • Troubleshooting:

      • Use high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).

      • In some cases, in situ generation of Cu(I) from a Cu(II) salt with a reducing agent can be effective.

  • Possible Cause 2: High Reaction Temperatures Required. Traditional Ullmann reactions often require high temperatures.

    • Troubleshooting:

      • Use a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP.

      • The addition of a ligand, such as a diamine or an amino acid, can often accelerate the reaction and allow for lower reaction temperatures.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)80~85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100>90
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF90~90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound with Morpholine

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100>95
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane110~90
3Pd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄ (2)Toluene100>90

Table 3: Representative Conditions for Ullmann Condensation of this compound with Phenol

EntryCopper Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1CuI (10)-K₂CO₃ (2)DMF140~70
2Cu₂O (5)L-proline (20)Cs₂CO₃ (2)DMSO110~85
3CuI (10)1,10-Phenanthroline (20)K₃PO₄ (2)NMP120~80

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., a 2:1:1 mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 equiv.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene.

  • Amine Addition: Add morpholine (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by flash chromatography.

Protocol 3: Ullmann Condensation of this compound with Aniline

This protocol is based on the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid.[1][4][8]

  • Reaction Setup: In a reaction vessel, combine this compound, aniline, and a copper catalyst (e.g., CuI).

  • Reaction: Heat the mixture to 130 °C (403 K).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: After completion, the product is purified by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution with Sodium Methoxide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add sodium methoxide (1.2 mmol, 1.2 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and carefully quench with water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Weigh Reactants: - this compound - Coupling Partner - Base start->reagents glassware Prepare Dry Glassware (Flame-dried) start->glassware add_reagents Add Reagents to Flask reagents->add_reagents atmosphere Establish Inert Atmosphere glassware->atmosphere atmosphere->add_reagents add_catalyst Add Catalyst & Ligand add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify Product (Chromatography/ Recrystallization) workup->purify end End purify->end logical_relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome reactant This compound product Desired Product reactant->product partner Coupling Partner (Boronic Acid, Amine, Phenol, etc.) partner->product catalyst Catalyst (Palladium or Copper) catalyst->product influences side_products Side Products catalyst->side_products can lead to base Base (K₂CO₃, NaO*t*Bu, Cs₂CO₃, etc.) base->product influences base->side_products can lead to solvent Solvent (Toluene, Dioxane, DMF, etc.) solvent->product influences solvent->side_products can lead to temperature Temperature temperature->product influences temperature->side_products can lead to yield Yield & Purity product->yield

References

Preventing dehalogenation of 2-Bromo-4-fluorobenzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 2-Bromo-4-fluorobenzoic acid during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of coupling this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 4-fluorobenzoic acid as a significant byproduct. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the similar properties of the byproduct and the starting material.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed coupling reactions?

A2: The main culprit behind dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] These hydride species can originate from several sources:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can generate hydrides, especially at higher temperatures.[1][2][3]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade, such as DMF, can act as hydride donors.[2]

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1][2]

  • Water: The presence of water can react with bases or other reagents to generate hydride sources.[1][2]

Q3: How critical is the choice of ligand in preventing dehalogenation?

A3: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the desired reductive elimination step in the catalytic cycle, making it faster than the competing dehalogenation pathway.[1][2] For Suzuki reactions, ligands such as XPhos, SPhos, or RuPhos often yield excellent results by stabilizing the palladium catalyst and accelerating the coupling.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Significant formation of 4-fluorobenzoic acid byproduct.

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for dehalogenation.

Issue 2: Low or no yield of the desired coupled product.

Potential Cause & Solution

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: Consider using a pre-catalyst that readily forms the active species. Ensure the reaction is performed under strictly inert conditions (argon or nitrogen) to prevent catalyst oxidation.[4]

  • Poor Ligand Choice: The ligand may not be suitable for the specific coupling reaction.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. The optimal ligand can vary depending on the coupling partner.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for the onset of dehalogenation.

Impact of Reaction Parameters on Dehalogenation

The following table summarizes the general effect of different reaction components on the prevention of dehalogenation.

ParameterRecommended for Low DehalogenationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Readily forms the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, dppfBulky, electron-rich ligands that accelerate reductive elimination.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker, non-nucleophilic inorganic bases that are less prone to generating hydride species.[1]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents that do not act as hydride donors.
Temperature 60-100 °CLower temperatures can suppress the rate of dehalogenation relative to the desired coupling.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling of this compound

This protocol is designed to minimize dehalogenation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, and potassium phosphate.[1]

  • Add the palladium precatalyst (Pd₂(dba)₃) and the XPhos ligand.[1]

  • Add anhydrous toluene or dioxane via cannula. The typical concentration is 0.1 M with respect to the this compound.[1]

  • Heat the mixture to 80-90°C and stir until the reaction is complete, as monitored by LC-MS or GC-MS.[1]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purify the residue via column chromatography.[1][5]

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (6 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, and XPhos.

  • Add anhydrous acetonitrile, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 110°C and monitor its progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycle and Dehalogenation Pathway

G cluster_0 Desired Coupling Cycle cluster_1 Dehalogenation Side Reaction A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-Br(L₂) B->C D Transmetalation (with R-B(OH)₂) C->D H Ar-Pd(II)-Br(L₂) E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Desired Product) F->G I Formation of Pd-H (from base, solvent, etc.) H->I J Ar-Pd(II)-H(L₂) I->J K Reductive Elimination J->K L Ar-H (Dehalogenated Byproduct) K->L

Caption: Competing catalytic cycles of coupling and dehalogenation.

References

Minimizing homocoupling of boronic acids with 2-Bromo-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Boronic Acids with 2-Bromo-4-fluorobenzoic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving this compound.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound that can lead to significant homocoupling of the boronic acid.

ProblemPotential CauseRecommended Solution
High levels of boronic acid homocoupling byproduct observed. Presence of dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3][4]Rigorous Degassing: Deoxygenate all solvents and the reaction mixture thoroughly.[5][6][7] This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method (3-5 cycles).[7] Perform the entire reaction under a positive pressure of an inert atmosphere.[5]
Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). Pd(II) species can react directly with the boronic acid to form the homocoupled product during the in-situ reduction to the active Pd(0) catalyst.[2][5][7]Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction by the boronic acid.[5][7]
Addition of a Mild Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle.[5][6]
Suboptimal reaction conditions (base, solvent, ligand). The choice of base, solvent, and ligand can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling.Optimization of Reaction Parameters: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water, THF/water), and ligands.[5] Bulky, electron-rich phosphine ligands, such as SPhos, can often accelerate the desired cross-coupling pathway.[7]
Instability of the boronic acid. Boronic acids can be susceptible to decomposition and side reactions.[5]Use of Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates.[2][5] These reagents can provide a slow, controlled release of the boronic acid, minimizing its concentration and thus reducing the likelihood of homocoupling.[8]
Low yield of the desired cross-coupled product with significant starting material remaining. Inefficient catalyst turnover or deactivation. Optimize Catalyst System: Ensure the catalyst and ligand are of high purity and handled under inert conditions. For the electron-deficient this compound, a more electron-rich and bulky ligand may be required to promote efficient oxidative addition and reductive elimination.[4]
Protodeboronation of the boronic acid. The boronic acid group is replaced by a hydrogen atom, reducing the amount of nucleophile available for cross-coupling.Use Milder Base or Anhydrous Conditions: If protodeboronation is suspected, consider using a weaker base like KF or K₂CO₃. Switching to anhydrous reaction conditions can also mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct.[5][7] This undesired reaction consumes the boronic acid, leading to a lower yield of the desired cross-coupled product and can complicate the purification process due to the structural similarities between the byproduct and the target molecule.[1][7]

Q2: How does the presence of oxygen promote the homocoupling of boronic acids?

A2: Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[1][3] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[6] This creates a catalytic cycle for the homocoupling reaction, which competes with the desired Suzuki-Miyaura coupling pathway.[3][6]

Q3: Are there specific ligands that can help minimize homocoupling with this compound?

A3: Yes, the choice of ligand is critical. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are often beneficial.[4] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination of the desired product, thereby outcompeting the homocoupling side reaction.[7][9]

Q4: Can the slow addition of the boronic acid help in reducing homocoupling?

A4: Yes, maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[1] This can be achieved by the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[1]

Q5: Is it better to use a boronic acid or a boronic ester for this reaction?

A5: Using a boronic ester, such as a pinacol ester, is often advantageous.[4] Boronic esters are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling.[4][8] The use of a boronic ester can lead to higher yields and cleaner reaction profiles, although it may require an additional synthetic step to prepare the ester.[4]

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of various reaction parameters on the minimization of boronic acid homocoupling in a Suzuki-Miyaura reaction with this compound. The data is based on general principles and published results for similar systems.

ParameterConditionExpected Impact on HomocouplingNotes
Atmosphere Reaction performed under airHighOxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[2][6]
Reaction performed under inert gas (N₂ or Ar)LowMinimizes the presence of oxygen, thus suppressing the major pathway for homocoupling.[5][6]
Palladium Source Pd(II) precatalyst (e.g., Pd(OAc)₂)Moderate to HighPd(II) can directly react with the boronic acid, causing homocoupling, especially at the start of the reaction.[2][5][7]
Pd(0) precatalyst (e.g., Pd(PPh₃)₄)LowIntroduces the active catalyst directly into the cycle, avoiding the Pd(II)-mediated homocoupling pathway.[5][7]
Additive None-Baseline for comparison.
Potassium Formate (mild reducing agent)LowHelps to reduce any Pd(II) species to Pd(0) in-situ, thus minimizing Pd(II)-induced homocoupling.[6][10]
Boron Source Boronic AcidModerateMore susceptible to decomposition and side reactions.[5]
Boronic Ester (e.g., Pinacol Ester)LowMore stable and provides a slow release of the active boronic acid, reducing its instantaneous concentration.[2][4][5]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol employs a Pd(0) catalyst and rigorous degassing to minimize boronic acid homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0 equiv), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Further Degassing: Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling using a Pd(II) Precatalyst with Potassium Formate

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 equiv), finely powdered and dried

  • Potassium formate (1.5 equiv)

  • Anhydrous, degassed toluene/water (10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, K₃PO₄, potassium formate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Further Degassing: Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ catalyst.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 8 and 9 from Protocol 1.

Visualizations

Suzuki_Miyaura_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Pd0_homo Pd(0)L_n ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation ArPdX->Trans ArPdArB Ar-Pd(II)-Ar' Trans->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product ArX This compound (Ar-X) ArBOH2 Ar'B(OH)₂ Ox Oxidation Pd0_homo->Ox O2 O₂ O2->Ox PdII Pd(II)L_n Ox->PdII Trans2 2 x Transmetalation PdII->Trans2 ArPdAr_homo Ar'-Pd(II)-Ar' Trans2->ArPdAr_homo ArBOH2_2 2 x Ar'B(OH)₂ RE2 Reductive Elimination ArPdAr_homo->RE2 RE2->Pd0_homo Regeneration Homocoupling_Product Ar'-Ar' (Homocoupling) RE2->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 s1 Degas solvents and run under inert atmosphere (N₂/Ar). q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). q2->s2 Yes s3 Add a mild reducing agent (e.g., potassium formate). q2->s3 Yes, and want to keep it q3 Have you optimized the reaction conditions? q2->q3 No s2->q3 s3->q3 s4 Screen bases, solvents, and ligands (e.g., bulky, electron-rich phosphines). q3->s4 No q4 Is the boronic acid stable? q3->q4 Yes s4->q4 s5 Use a more stable boronic ester (e.g., pinacol ester). q4->s5 No end Homocoupling Minimized q4->end Yes s5->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

References

Technical Support Center: Reaction Monitoring of 2-Bromo-4-fluorobenzoic Acid Conversions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for monitoring chemical conversions of 2-Bromo-4-fluorobenzoic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to streaking on a silica TLC plate?

A1: this compound is a carboxylic acid. The acidic proton can interact strongly with the slightly acidic silica gel stationary phase, leading to a non-uniform distribution as the solvent moves up the plate.[1][2] This strong, sometimes irreversible, binding causes the spot to elongate or "streak."

Q2: How can I prevent my this compound spot from streaking?

A2: To prevent streaking, you can add a small amount (0.1–2.0%) of a competing acid, such as acetic acid or formic acid, to your mobile phase (eluent).[3] This additive protonates the silica gel surface and the carboxylic acid, reducing the strong interactions and resulting in a more compact, well-defined spot.

Q3: What kind of change in Rf value should I expect when converting this compound to a product?

A3: this compound is a relatively polar compound due to its carboxylic acid group. Most common conversions, such as esterification, amidation, or cross-coupling reactions (e.g., Suzuki, Heck), will result in a product that is less polar.[4][5] Therefore, you should expect the product spot to have a higher Retention Factor (Rf) value (it will travel further up the TLC plate) than the starting material spot.

Q4: How do I visualize the spots on the TLC plate?

A4: this compound and many of its aromatic products are UV-active. The most common and non-destructive method is to view the developed plate under a UV lamp (typically 254 nm).[6][7] The compounds will appear as dark spots on the fluorescent green background of the plate. If compounds are not UV-active, destructive stains like potassium permanganate or p-anisaldehyde can be used.[6]

Q5: What is "co-spotting" and why is it important for reaction monitoring?

A5: Co-spotting involves applying both the starting material and the reaction mixture to the same spot on the TLC plate.[3] This is crucial for confirming the identity of the starting material spot in your reaction lane. If the reaction mixture spot and the starting material spot move to the same Rf, it confirms the presence of unreacted starting material. This technique helps to avoid confusion if the product and starting material have very similar Rf values.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Streaking or Elongated Spots The sample is a carboxylic acid interacting too strongly with the silica.[1] The sample is too concentrated (overloaded).[1][8]Add 0.5-1% acetic or formic acid to the eluent. Dilute the sample solution before spotting it on the plate.[1]
Spots Remain at the Baseline (Rf ≈ 0) The eluent is not polar enough to move the polar compounds up the plate.[1][3]Increase the polarity of the eluent. For an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate.[9]
Spots Run to the Solvent Front (Rf ≈ 1) The eluent is too polar, causing all compounds to travel with the solvent front.[1][3]Decrease the polarity of the eluent. For an ethyl acetate/hexane mixture, decrease the proportion of ethyl acetate.
No Spots are Visible The sample concentration is too low.[3][8] The compound is not UV-active. The solvent level in the chamber was above the spotting line, dissolving the sample.[3][8]Concentrate the sample or spot multiple times in the same location (allowing the solvent to dry between applications).[8] Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[6][10] Ensure the solvent level is always below the baseline where samples are spotted.[3]
Crooked or Uneven Solvent Front The TLC plate is touching the side of the developing chamber or the filter paper.[8] The bottom of the plate is not level with the bottom of the chamber.Reposition the plate so it stands straight and does not touch the sides. Ensure the plate is placed flat on the bottom of the chamber.

Troubleshooting Workflow Diagram

G start Problem on TLC Plate streaking Spot is Streaking start->streaking rf_issue Rf Value Issue start->rf_issue no_spots No Spots Visible start->no_spots sol_acid Add 0.5-1% Acetic Acid to Eluent streaking->sol_acid Carboxylic Acid? sol_dilute Dilute Sample streaking->sol_dilute Overloaded? rf_low Rf Too Low (At Baseline) rf_issue->rf_low rf_high Rf Too High (At Front) rf_issue->rf_high sol_conc Concentrate Sample or Re-spot Multiple Times no_spots->sol_conc Low Concentration? sol_stain Use a Chemical Stain no_spots->sol_stain Not UV-Active? sol_solvent_level Check Solvent Level Was Below Baseline no_spots->sol_solvent_level Procedural Error? sol_inc_polar Increase Eluent Polarity rf_low->sol_inc_polar sol_dec_polar Decrease Eluent Polarity rf_high->sol_dec_polar

Caption: Troubleshooting workflow for common TLC issues.

Experimental Protocols

Protocol: Monitoring a Reaction by TLC

This protocol outlines the standard procedure for monitoring the conversion of this compound to a less polar product.

1. Materials and Preparation:

  • TLC Plate: Silica gel 60 F254 plate.

  • Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Add 0.5% acetic acid to this mixture to improve spot shape.

  • Developing Chamber: A beaker or jar with a lid/watch glass. Line the inside with filter paper to saturate the chamber atmosphere with eluent vapors.

  • Sample Preparation:

    • Starting Material (SM): Dissolve ~1 mg of this compound in ~1 mL of a volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): Take a small aliquot (~5-10 µL) from the reaction vessel and dissolve it in ~0.5 mL of a volatile solvent.

  • Spotters: Glass microcapillary tubes.

2. Plate Preparation:

  • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate.

  • Mark three small tick marks on the baseline for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).

3. Spotting the Plate:

  • Using a microcapillary tube, lightly touch the SM solution to the "SM" mark on the baseline. Keep the spot as small as possible.

  • On the "C" mark, first spot the SM solution, let it dry, and then spot the RM solution directly on top of it.

  • On the "RM" mark, spot the reaction mixture solution.

  • Allow the solvent from all spots to fully evaporate.

4. Developing the Plate:

  • Pour a small amount of the prepared eluent into the developing chamber (to a depth of ~0.5 cm). Ensure the solvent level is below the baseline on your TLC plate.

  • Place the lid on the chamber and let the atmosphere saturate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper lining.

  • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

5. Visualization and Interpretation:

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Interpretation:

    • t=0: The RM lane should show only a spot corresponding to the SM.

    • Reaction in Progress: The RM lane will show a spot for the SM and a new, higher-Rf spot for the product.

    • Reaction Complete: The RM lane will show only the product spot, and the SM spot will have disappeared.

Reference Data: Solvent Systems & Rf Values

The following table provides approximate Rf values for this compound and a hypothetical, less polar Suzuki-coupling product in common solvent systems on a standard silica plate. These values are illustrative and serve as a starting point for method development.

Eluent System (v/v)This compound (Starting Material) Approx. RfHypothetical Suzuki Product (Less Polar) Approx. RfNotes
9:1 Hexane / Ethyl Acetate0.100.35Good starting point for many reactions.
7:3 Hexane / Ethyl Acetate0.250.60Provides better separation if spots are too low.
1:1 Hexane / Ethyl Acetate0.550.85May be too polar; spots could be too high.
7:3 Hexane / Ethyl Acetate + 0.5% Acetic Acid0.280.62Acetic acid improves the spot shape of the starting material with minimal impact on Rf.
95:5 Dichloromethane / Methanol0.300.65An alternative solvent system for polar compounds.

References

Technical Support Center: LC-MS Analysis for Tracking 2-Bromo-4-fluorobenzoic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of reactions involving 2-Bromo-4-fluorobenzoic acid. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Example Reaction: Suzuki-Miyaura Coupling

To provide a practical context, this guide will focus on a common reaction: the Suzuki-Miyaura coupling of This compound with 4-methoxyphenylboronic acid to form 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid .

Experimental Protocols

A detailed methodology for monitoring the Suzuki-Miyaura coupling reaction is provided below.

Sample Preparation from Reaction Mixture
  • Aliquot Collection: At designated time points (e.g., t=0, 1h, 2h, etc.), carefully extract a small aliquot (approximately 10-20 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. This prevents further reaction.

  • Dilution: Vortex the quenched sample thoroughly. Perform a further 1:100 dilution with the same acetonitrile/water mixture to bring the analyte concentrations within the linear range of the mass spectrometer.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC-MS vial to remove any particulate matter that could clog the system.

LC-MS Analysis Method
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 95
      7.0 95
      7.1 10

      | 9.0 | 10 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Carboxylic acids are readily deprotonated in negative mode, providing a strong [M-H]⁻ signal.

    • Scan Range: m/z 100-500

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and specificity, monitor the deprotonated molecular ions of the key species.

Quantitative Data Summary

The following table summarizes the key compounds, their molecular weights, and their expected deprotonated mass-to-charge ratios ([M-H]⁻) for monitoring in negative ion mode ESI-MS.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ (m/z)
This compoundStarting MaterialC₇H₄BrFO₂219.01217.9 / 219.9 (Isotopic Pattern)
4-methoxyphenylboronic acidReagentC₇H₉BO₃151.96Not typically monitored
4'-methoxy-[1,1'-biphenyl]-4-carboxylic acidProductC₁₄H₁₂O₃228.24227.2
4-fluorobenzoic acidByproduct (Debromination)C₇H₅FO₂140.11139.1
4,4'-dimethoxy-1,1'-biphenylByproduct (Homocoupling)C₁₄H₁₄O₂214.26Not readily ionized in negative mode

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of the Suzuki-Miyaura reaction.

Diagram: Troubleshooting Workflow for LC-MS Reaction Monitoring

G start Problem Observed (e.g., No Peaks, Poor Peak Shape, Incorrect Mass) check_lc Check LC System - Pressure normal? - Solvent levels OK? start->check_lc check_ms Check MS System - In correct ionization mode? - Capillary voltage stable? start->check_ms check_sample Review Sample Prep - Correct dilution? - Filtered properly? start->check_sample pressure_issue Pressure Issue? check_lc->pressure_issue peak_shape_issue Poor Peak Shape? check_lc->peak_shape_issue no_signal_issue No/Low Signal? check_ms->no_signal_issue mass_accuracy_issue Incorrect Mass? check_ms->mass_accuracy_issue high_pressure High Pressure: - Check for blockages - Flush column pressure_issue->high_pressure Yes low_pressure Low/No Pressure: - Check for leaks - Check pump pressure_issue->low_pressure No tailing_fronting Tailing/Fronting: - Adjust mobile phase pH - Check for column overload peak_shape_issue->tailing_fronting Tailing/ Fronting split_peaks Split Peaks: - Check for column void - Ensure sample solvent matches mobile phase peak_shape_issue->split_peaks Splitting optimize_source Optimize Source: - Adjust temperatures and gas flows - Clean ion source no_signal_issue->optimize_source Yes check_sample_stability Check Sample Stability: - Analyze freshly prepared sample no_signal_issue->check_sample_stability If signal degrades over time recalibrate_ms Recalibrate Mass Spectrometer mass_accuracy_issue->recalibrate_ms Yes verify_byproducts Consider Byproducts or Adducts (e.g., [M+Na-2H]⁻) mass_accuracy_issue->verify_byproducts If calibration is OK solution Problem Resolved high_pressure->solution low_pressure->solution tailing_fronting->solution split_peaks->solution optimize_source->solution check_sample_stability->solution recalibrate_ms->solution verify_byproducts->solution

Caption: A logical workflow for troubleshooting common LC-MS issues.

Q&A Troubleshooting Guide

Issue: Chromatographic Problems

  • Q1: I am not seeing good separation between my starting material (this compound) and the debrominated byproduct (4-fluorobenzoic acid). What can I do?

    • A1: These two compounds have different polarities and should be separable on a C18 column. If you are experiencing co-elution, try adjusting your gradient. A shallower gradient at the beginning of your run (e.g., holding at 10% B for a longer period or a slower ramp to a higher percentage of B) will provide more resolving power for these earlier eluting, more polar compounds.

  • Q2: My product peak (4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) is showing significant tailing. What is causing this?

    • A2: Peak tailing for acidic compounds is often due to secondary interactions with the silica backbone of the column. Ensure your mobile phase is sufficiently acidic (0.1% formic acid is usually adequate) to keep the carboxylic acid protonated during separation. You can also try a column specifically designed for polar compounds or one with advanced end-capping. Another cause could be column overload; try injecting a more diluted sample.

  • Q3: I am observing a shift in retention times between injections. Why is this happening?

    • A3: Retention time shifts can be caused by several factors.[1] Ensure your column is properly equilibrated between runs; for gradient elution, a re-equilibration time of at least 5-10 column volumes is recommended.[1] Check for any fluctuations in pump pressure, which could indicate a leak or a bubble in the system. Also, ensure your mobile phase composition is consistent and that the column temperature is stable.[1]

Issue: Mass Spectrometer Signal Problems

  • Q4: I am not detecting my starting material, this compound, or the signal is very weak.

    • A4: First, confirm you are in negative ionization mode . This compound will not ionize well in positive mode. Second, check for the characteristic bromine isotope pattern: you should see two peaks of nearly equal intensity separated by 2 m/z units (e.g., 217.9 and 219.9). If you are still having issues, the problem may lie with the ion source settings. Optimize the capillary voltage, gas flows (nebulizer and drying gas), and source temperatures. Contamination in the ion source can also suppress the signal, so regular cleaning is important.[2]

  • Q5: The signal for my product is much lower than expected, even though TLC or another method shows the reaction is proceeding.

    • A5: This could be due to ion suppression. Components of the reaction mixture (e.g., salts from the base, residual palladium catalyst) can interfere with the ionization of your analyte in the ESI source. Ensure your sample is sufficiently diluted. If suppression persists, a more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.

  • Q6: I see a peak at the correct retention time for my product, but the mass is incorrect.

    • A6: First, ensure your mass spectrometer is properly calibrated. If the calibration is correct, you may be observing an adduct ion. In negative mode, common adducts can include formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) if these are present in your mobile phase or sample. Also, consider the possibility of in-source fragmentation or the formation of an unexpected byproduct.

Frequently Asked Questions (FAQs)

  • Q1: Why is negative ESI mode recommended for analyzing this compound and its products?

    • A1: Carboxylic acids have an acidic proton that is easily lost (deprotonated) in the ESI source, forming a negative ion ([M-H]⁻).[3] This process is highly efficient and results in a strong, stable signal, making negative mode the preferred choice for sensitivity and reliable quantification of these compounds.[3]

  • Q2: How can I confirm the identity of the product and byproducts in my reaction mixture?

    • A2: The most definitive way is to use tandem mass spectrometry (MS/MS). By isolating the [M-H]⁻ ion of interest and fragmenting it, you can obtain a characteristic fragmentation pattern. This "fingerprint" can be compared to a known standard or used for structural elucidation. For example, a common fragmentation of benzoic acids is the loss of CO₂ (44 Da).

  • Q3: What are some common byproducts I should look for in a Suzuki-Miyaura coupling reaction?

    • A3: Besides the desired product, several byproducts can form. Key ones to monitor include:

      • Debromination of the starting material: This results in 4-fluorobenzoic acid (m/z 139.1).

      • Homocoupling of the boronic acid: This would produce 4,4'-dimethoxy-1,1'-biphenyl. This compound lacks an acidic proton and is difficult to detect in negative ESI mode.

      • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to anisole.

  • Q4: Can I quantify the reaction progress using this LC-MS method?

    • A4: Yes. To obtain quantitative data, you can create a calibration curve using standards of known concentrations for your starting material and product. By plotting the peak area against concentration, you can determine the concentration of each in your reaction aliquots over time. For more accurate quantification, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

  • Q5: How often should I perform maintenance on the LC-MS system when running these analyses?

    • A5: When analyzing crude reaction mixtures, even after dilution and filtration, it is good practice to perform regular maintenance. This includes weekly cleaning of the ion source, checking and replacing solvents to prevent microbial growth, and running system suitability tests daily to monitor performance.[2] Regular flushing of the LC system can also prevent the buildup of contaminants.[2]

References

Validation & Comparative

Comparative Analysis of 2-Bromo-4-fluorobenzoic Acid and Structural Isomers using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 2-Bromo-4-fluorobenzoic acid and its structural isomers provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, offering a clear distinction between these closely related compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected structural isomers. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), unless otherwise specified.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound 7.95dd8.8, 5.2H-6
7.72dd8.8, 2.5H-3
7.45td8.8, 2.5H-5
3-Bromo-4-fluorobenzoic acid 8.34mH-2
8.07mH-6
7.23mH-5
4-Bromo-2-fluorobenzoic acid 13.5 (s, 1H), 7.83 (t, J = 8.4 Hz, 1H), 7.75 (dd, J = 10.0, 2.0 Hz, 1H), 7.66 (dd, J = 8.4, 2.0 Hz, 1H)s, t, dd, dd8.4, 10.0, 2.0COOH, H-6, H-3, H-5
4-Bromobenzoic acid 13.16 (s, 1H), 7.86 (d, J = 8.5 Hz, 2H), 7.69 (d, J = 8.5 Hz, 2H)s, d, d8.5COOH, H-2, H-6, H-3, H-5
4-Fluorobenzoic acid 13.06 (s, 1H), 8.01 (dd, J = 8.8, 5.6 Hz, 2H), 7.32 (t, J = 8.8 Hz, 2H)s, dd, t8.8, 5.6COOH, H-2, H-6, H-3, H-5
2-Bromobenzoic acid 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H)m, d, m8.0H-6, H-3, H-4, H-5
2,4-Dichlorobenzoic acid 7.99 (d, J = 8.5 Hz, 1H), 7.53 (d, J = 1.9 Hz, 1H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H)d, d, dd8.5, 1.9, 2.0H-6, H-3, H-5

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) [ppm]
This compound 165.8 (C=O), 163.2 (d, ¹JCF = 251.5 Hz, C-4), 133.5 (d, ³JCF = 9.2 Hz, C-6), 128.5 (d, ⁴JCF = 3.1 Hz, C-2), 121.8 (d, ²JCF = 22.1 Hz, C-5), 118.9 (d, ²JCF = 25.4 Hz, C-3), 117.4 (d, ³JCF = 8.8 Hz, C-1)
3-Bromo-4-fluorobenzoic acid 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)[1]
4-Bromo-2-fluorobenzoic acid 164.7 (d, J=3.8 Hz), 162.2 (d, J=256.5 Hz), 134.5, 129.9 (d, J=4.5 Hz), 128.8 (d, J=15.5 Hz), 121.7 (d, J=25.5 Hz), 119.5 (d, J=8.8 Hz)
4-Bromobenzoic acid 166.0, 131.7, 131.4, 129.8, 127.3
4-Fluorobenzoic acid 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96
2-Bromobenzoic acid 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0
2,4-Dichlorobenzoic acid 169.2, 139.5, 136.0, 133.5, 131.4, 127.1

Experimental Protocols

A general procedure for the acquisition of NMR spectra is outlined below.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.8 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz instrument, operating at a frequency of 100 MHz. A spectral width of 240 ppm was used, with a relaxation delay of 2-5 seconds. Typically, 1024-4096 scans were accumulated to achieve a good signal-to-noise ratio.

Experimental Workflow

The logical workflow for the characterization of these benzoic acid derivatives is depicted in the following diagram.

NMR_Characterization_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Benzoic Acid Derivative Dissolve Dissolution & Homogenization Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve TMS Internal Standard (TMS) TMS->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Interpretation Chemical Shift & Coupling Constant Analysis Analysis->Interpretation Final_Report Comparative Data Tables Interpretation->Final_Report Generate Report

Caption: Workflow for NMR analysis of benzoic acid derivatives.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of synthetic intermediates is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques for the analysis of 2-Bromo-4-fluorobenzoic acid and its derivatives. These compounds are valuable building blocks in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents. This guide presents experimental data and detailed protocols to assist in method selection and application.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the structural elucidation and quantification of this compound derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a commonly employed method for the analysis of semi-volatile compounds like halogenated benzoic acids.

Predicted Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of its isomer, 4-Bromo-2-fluorobenzoic acid, and the known fragmentation of benzoic acid.

The mass spectrum of 4-Bromo-2-fluorobenzoic acid shows prominent peaks at m/z 218, 220, and 203.[1] The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) results in a distinctive M+2 peak for bromine-containing fragments.[2]

Table 1: Predicted Major Fragments for this compound (based on 4-Bromo-2-fluorobenzoic acid data)

m/zPredicted Fragment IonDescription
218/220[M]+•Molecular ion peak, showing the bromine isotope pattern.
200/202[M-H₂O]+•Loss of a water molecule from the molecular ion.
172/174[M-COOH]+Loss of the carboxyl group.
139[M-Br]+Loss of the bromine atom.
94[C₆H₃F]+Phenyl ring with fluorine after loss of bromine and carboxyl group.

Experimental Protocol: GC-MS Analysis

A common approach for the GC-MS analysis of benzoic acid derivatives involves derivatization to increase their volatility.

1. Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of the this compound derivative in 100 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

3. Data Analysis:

  • The mass spectrum of the derivatized analyte will show a molecular ion peak corresponding to the TMS ester and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Weigh Sample b Dissolve in Solvent a->b c Add Derivatizing Agent b->c d Heat c->d e Inject Sample d->e f Separation in GC e->f g Ionization (EI) f->g h Mass Analysis g->h i Detection h->i j Mass Spectrum i->j k Fragmentation Pattern j->k l Compound Identification k->l

GC-MS analysis workflow for this compound derivatives.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques offer complementary information and may be more suitable for specific analytical goals.

Table 2: Comparison of Analytical Techniques for this compound Derivatives

TechniquePrincipleSample PreparationKey AdvantagesKey Limitations
GC-MS Separation by volatility and partitioning, followed by mass-based detection.Derivatization often required to increase volatility.High sensitivity and selectivity, provides structural information through fragmentation.Not suitable for non-volatile or thermally labile derivatives.
HPLC-UV Separation by partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Simple dissolution in a suitable solvent.Robust, reliable, and widely available for purity assessment and quantification.Lower sensitivity than MS-based methods, provides no structural information beyond retention time.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Simple dissolution.Suitable for a wider range of derivatives, including non-volatile ones; provides molecular weight and structural information.Can be more complex to operate and maintain than HPLC-UV.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Dissolution in a deuterated solvent.Excellent for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without a reference standard of the analyte.Lower sensitivity compared to MS methods.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of this compound and its derivatives, especially for non-volatile compounds.

Experimental Protocol: HPLC-UV Analysis

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation a Weigh Sample b Dissolve in Solvent a->b c Inject Sample b->c d Separation on Column c->d e UV Detection d->e f Chromatogram e->f g Peak Area/Height f->g h Quantification/Purity g->h

HPLC-UV analysis workflow for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound derivatives. Both 1H and 13C NMR provide detailed information about the molecular structure.

1H NMR Spectral Data for this compound: While specific chemical shifts can vary with the solvent used, the proton NMR spectrum will show characteristic signals for the aromatic protons, influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

Quantitative NMR (qNMR): qNMR can be a powerful primary method for determining the purity of this compound derivatives without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for accurate quantification.

Quantitative Performance Comparison

The choice of analytical technique is often dictated by the required sensitivity. The following table provides a summary of typical quantitative performance data for the analysis of halogenated benzoic acids.

Table 3: Comparative Quantitative Performance Data

ParameterGC-MS (after derivatization)HPLC-UV
Limit of Detection (LOD) 6 - 44 ng/L (for fluorobenzoic acids)[3]~0.4 µg/mL (for bromofluoro benzaldehydes)
Limit of Quantitation (LOQ) 20 - 150 ng/L (for fluorobenzoic acids)[3]~1.2 µg/mL (for bromofluoro benzaldehydes)
Linearity (r²) > 0.99> 0.999
Accuracy (% Recovery) Typically 80-120%93.7% - 107.7%

Conclusion

The analysis of this compound and its derivatives can be effectively achieved using a variety of analytical techniques.

  • GC-MS is highly sensitive and provides valuable structural information, particularly for volatile derivatives, although it often requires a derivatization step.

  • HPLC-UV is a robust and reliable method for routine purity assessment and quantification of a broader range of derivatives.

  • LC-MS offers a powerful combination of separation and detection for comprehensive analysis.

  • NMR is unparalleled for definitive structure elucidation and can be employed for accurate purity determination via qNMR.

The selection of the most appropriate method will depend on the specific research question, the nature of the derivative, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often recommended.

References

A Comparative Reactivity Analysis: 2-Bromo-4-fluorobenzoic Acid vs. 2-Iodo-4-fluorobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is paramount to the success of a synthetic campaign. Halogenated benzoic acids are fundamental building blocks, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of two closely related yet distinct synthons: 2-bromo-4-fluorobenzoic acid and 2-iodo-4-fluorobenzoic acid.

The primary determinant of reactivity in these compounds is the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates the relative ease with which these compounds undergo the rate-determining oxidative addition step in many palladium-catalyzed reactions, establishing a clear reactivity hierarchy.

The Decisive Role of the Carbon-Halogen Bond

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, the general reactivity trend for aryl halides is I > Br > Cl >> F.[1][2][3] This trend is a direct consequence of the bond dissociation energies (BDE) of the respective carbon-halogen bonds.

BondBond Dissociation Energy (kcal/mol)
C-Br (in Bromobenzene)~81
C-I (in Iodobenzene)~65
This table summarizes the approximate bond dissociation energies for C-Br and C-I bonds in representative aryl halides. The lower BDE of the C-I bond results in a lower activation energy for oxidative addition.[2]

The weaker C-I bond in 2-iodo-4-fluorobenzoic acid allows it to react more readily and under significantly milder conditions compared to its bromo-counterpart.

Performance in Key Cross-Coupling Reactions

The superior reactivity of the iodo-substituted compound is evident across the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis. In this reaction, the oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step.[4][5] Consequently, 2-iodo-4-fluorobenzoic acid is the more reactive substrate.

Comparative Data: Suzuki-Miyaura Coupling

FeatureThis compound2-Iodo-4-fluorobenzoic Acid
Relative Reactivity LowerHigher
Typical Catalyst Loading Higher (e.g., 1-5 mol%)Lower (e.g., 0.1-2 mol%)
Reaction Temperature Higher (e.g., 80-120 °C)Lower (e.g., Room Temp - 80 °C)
Reaction Time LongerShorter
Typical Yields Good to ExcellentExcellent

This table provides a qualitative comparison based on established principles of aryl halide reactivity in Suzuki-Miyaura coupling.[2][3][6]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The catalytic cycle also begins with the oxidative addition of the aryl halide, and the reactivity trend of I > Br is well-established.[7][8][9] 2-Iodo-4-fluorobenzoic acid will typically provide higher yields of the desired styrenic product in shorter reaction times and at lower temperatures than this compound.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples an aryl halide with an amine.[10][11][12] The oxidative addition step remains critical to the catalytic cycle, and aryl iodides are known to be more reactive substrates than aryl bromides, allowing for more efficient coupling, often with a broader range of amines and under milder conditions.[12]

A Note on Nucleophilic Aromatic Substitution (SNAr)

It is important to consider that in other reaction classes, this reactivity trend may be inverted. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the attack of the nucleophile on the aromatic ring, a process facilitated by strong electron-withdrawing groups.[13] The subsequent loss of the halide is a fast step. Because fluorine is the most electronegative halogen, it is the strongest activator of the ring towards nucleophilic attack. Therefore, in SNAr reactions, the general reactivity trend for the leaving group is often F > Cl > Br > I, the opposite of that observed in cross-coupling.[13] However, for the specific comparison between the bromo and iodo compounds, the primary activating group for a potential SNAr reaction at positions 2 or 4 is the other halogen and the carboxylic acid.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, illustrating the conditions often required for the less reactive bromo-analogue.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Note: For the more reactive 2-iodo-4-fluorobenzoic acid, the reaction temperature could likely be lowered to 60-80 °C, and the catalyst loading could be reduced, leading to a more efficient process.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) I > Br pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)-X(L₂) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R-B(OR)₂ pdiir Ar-Pd(II)-R(L₂) transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G start Start weigh Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->weigh setup Assemble and Flame-Dry Schlenk Flask weigh->setup inert Purge with Inert Gas (Ar/N₂) setup->inert add_solvents Add Degassed Solvents via Syringe inert->add_solvents heat Heat to Reaction Temperature with Stirring add_solvents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Acidification monitor->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, & Purify extract->purify end Characterize Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

In the comparison between this compound and 2-iodo-4-fluorobenzoic acid for use in palladium-catalyzed cross-coupling reactions, the iodo-derivative is the demonstrably more reactive substrate. This enhanced reactivity, stemming from the weaker carbon-iodine bond, translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and often higher yields. While this compound is a viable and frequently more economical alternative, it necessitates more forcing conditions to achieve comparable results. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction efficiency, and the functional group tolerance of the substrates involved. For rapid and efficient synthesis, particularly in complex molecule construction, 2-iodo-4-fluorobenzoic acid is the superior choice.

References

A Researcher's Guide to Cross-Coupling Alternatives for 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. 2-Bromo-4-fluorobenzoic acid is a widely utilized intermediate in palladium-catalyzed cross-coupling reactions, offering a versatile scaffold for molecular elaboration. However, a comprehensive understanding of alternative reagents can unlock advantages in reactivity, cost-effectiveness, and access to diverse chemical space. This guide provides an objective, data-driven comparison of alternative reagents to this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

The Reactivity Landscape of Aryl Halides and Their Alternatives

The efficacy of palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the leaving group on the aromatic ring. The generally accepted reactivity trend for aryl halides follows the order of bond dissociation energy: I > Br > Cl >> F.[1] This trend dictates that aryl iodides are the most reactive, readily undergoing oxidative addition to the palladium catalyst, while aryl fluorides are notoriously unreactive and require specialized, often harsh, reaction conditions.[1]

Beyond the common halides, other leaving groups such as triflates (OTf) and even nitro groups (NO2) have emerged as viable alternatives, each with its own set of advantages and required catalytic systems.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a stalwart for the formation of C(sp²)-C(sp²) bonds. The performance of this compound and its alternatives in this reaction is summarized below.

Table 1: Comparative Performance of 2-Substituted-4-fluorobenzoic Acid Analogues in Suzuki-Miyaura Coupling with Phenylboronic Acid

ElectrophileLeaving GroupTypical Catalyst SystemTypical ConditionsYield (%)
2-Iodo-4-fluorobenzoic acidIPd(OAc)₂, ligandlessWater, room temp.>95
This compound Br Pd(OAc)₂, ligandless Water, room temp. >95 (with longer reaction time)
2-Chloro-4-fluorobenzoic acidClPd(OAc)₂/SPhosDioxane/water, 100-120°CModerate to Good
4-Fluoro-2-(trifluoromethanesulfonyloxy)benzoic acidOTfPd(OAc)₂/PCy₃Toluene, room temp.Good to Excellent
2-Nitro-4-fluorobenzoic acidNO₂Pd(acac)₂/BrettPhosDioxane, 130°CModerate to Good[2][3][4]
2,4-Difluorobenzoic acidFNi(cod)₂/PCy₃Dioxane, 100-120°CLow to No Reaction

Note: Yields are representative and can vary significantly based on the specific reaction conditions, ligands, and substrates used. Data for iodo, bromo, and chloro analogues are adapted from a study on 4-halobenzoic acids.[1] Data for triflate and nitro analogues are inferred from general reports on these leaving groups.

Comparative Performance in Heck Coupling

The Heck reaction provides a powerful method for the arylation of alkenes. The reactivity of this compound and its alternatives generally follows the same trend as in Suzuki coupling.

Table 2: Comparative Performance of 2-Substituted-4-fluorobenzoic Acid Analogues in Heck Coupling with Styrene

ElectrophileLeaving GroupTypical Catalyst SystemTypical ConditionsYield (%)
2-Iodo-4-fluorobenzoic acidIPd(OAc)₂DMF, base, 80-100°CExcellent
This compound Br Pd(OAc)₂/phosphine ligand DMF, base, 100-120°C Good to Excellent
2-Chloro-4-fluorobenzoic acidClPalladacycle catalystsNMP, base, 120-140°CModerate
4-Fluoro-2-(trifluoromethanesulfonyloxy)benzoic acidOTfPd(OAc)₂/phosphine ligandDMF, base, 80-100°CGood to Excellent
2,4-Difluorobenzoic acidFSpecialized Pd or Ni catalystsHigh temperaturesVery Low to No Reaction

Note: Direct comparative data for this specific series is scarce. Yields are estimated based on general principles of Heck reaction reactivity.[5]

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a fundamental tool for the synthesis of aryl alkynes. The choice of leaving group is critical for achieving high efficiency in this reaction.

Table 3: Comparative Performance of 2-Substituted-4-fluorobenzoic Acid Analogues in Sonogashira Coupling with Phenylacetylene

ElectrophileLeaving GroupTypical Catalyst SystemTypical ConditionsYield (%)
2-Iodo-4-fluorobenzoic acidIPdCl₂(PPh₃)₂/CuIEt₃N, THF, room temp. to 60°CExcellent
This compound Br PdCl₂(PPh₃)₂/CuI Et₃N, THF, 60-80°C Good
2-Chloro-4-fluorobenzoic acidClPd/NHC complexes, Cu-freeHigh temperaturesLow to Moderate
4-Fluoro-2-(trifluoromethanesulfonyloxy)benzoic acidOTfPd(PPh₃)₄/CuIEt₃N, DMF, 50-70°CGood to Excellent
2,4-Difluorobenzoic acidFSpecialized Pd or Ni catalystsHigh temperaturesVery Low to No Reaction[1]

Note: Yields are representative and based on the established reactivity trends for Sonogashira couplings.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the cross-coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Palladium(II) Acetate catalyst.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Palladium(II) Acetate, and Triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas.

  • Add DMF, Styrene, and Triethylamine via syringe.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and Triethylamine.

  • Add phenylacetylene dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the experimental processes and underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: Aryl Halide/Alternative, Nucleophile, Base B Add to Flame-Dried Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Add Catalyst/Ligand D->E F Heat and Stir E->F G Monitor Progress (TLC, LC-MS, GC-MS) F->G H Cool and Quench G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify (Column Chromatography) J->K

A generalized experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation R-B(OR)2 (Base Activated) pdiir Ar-Pd(II)L2-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-R reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

heck_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil migratory_insertion Migratory Insertion pdiil->migratory_insertion Alkene (R-CH=CH2) pdiir R-CH2-CH(Ar)-Pd(II)L2-X migratory_insertion->pdiir beta_hydride_elimination β-Hydride Elimination pdiir->beta_hydride_elimination product_complex [HPd(II)L2X] + Ar-CH=CH-R beta_hydride_elimination->product_complex base_regeneration Base product_complex->base_regeneration HX product Ar-CH=CH-R product_complex->product base_regeneration->pd0 Regenerated Catalyst

The catalytic cycle of the Heck cross-coupling reaction.

sonogashira_cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Cu-C≡CR cu_cycle Copper Cycle pdiir Ar-Pd(II)L2-C≡CR transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-C≡CR reductive_elimination->product cu_cycle_start CuX cu_cycle_alkyne H-C≡CR (Base) cu_acetylide Cu-C≡CR cu_cycle_alkyne->cu_acetylide cu_acetylide->transmetalation

The catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The choice of reagent for cross-coupling reactions is a critical decision in synthetic design. While this compound is a reliable and versatile substrate, its iodo- and triflate-containing counterparts offer enhanced reactivity, often allowing for milder reaction conditions and higher yields, particularly in challenging transformations. Conversely, the chloro-analogue represents a more cost-effective option, though it typically requires more forcing conditions and specialized catalyst systems. The use of nitroarenes as cross-coupling partners is an emerging area with the potential to provide novel synthetic routes. Ultimately, the optimal choice of reagent will depend on a careful consideration of factors including desired reactivity, cost, availability, and the specific requirements of the synthetic target. This guide provides a foundational dataset to aid researchers in making informed decisions for their cross-coupling endeavors.

References

X-ray crystal structure analysis of 2-Bromo-4-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure analysis of 2-Bromo-N-(2,4-difluorobenzyl)benzamide and 2-Bromobenzamide, offering insights into the impact of fluorination on crystal packing and intermolecular interactions.

This guide provides an objective comparison of the single-crystal X-ray diffraction data for 2-Bromo-N-(2,4-difluorobenzyl)benzamide and 2-Bromobenzamide. The inclusion of a difluorobenzyl group in the former allows for an examination of how fluorine substitution influences the solid-state architecture of brominated benzamides. Such structural insights are crucial for understanding the physicochemical properties and potential biological activity of these compounds, which are common motifs in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, facilitating a direct comparison of their crystal structures.

Parameter2-Bromo-N-(2,4-difluorobenzyl)benzamide[1]2-Bromobenzamide
Chemical Formula C₁₄H₁₀BrF₂NOC₇H₆BrNO
Molecular Weight 326.14 g/mol 200.03 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 15.1112(11)5.488(2)
b (Å) 4.8926(3)5.111(2)
c (Å) 17.4796(13)28.028(11)
α (°) 9090
β (°) 91.167(7)94.18(3)
γ (°) 9090
Volume (ų) 1292.05(16)784.1(5)
Z 44
Key Interactions N–H···O hydrogen bonds, C-Br···π interactionsN–H···O hydrogen bonds forming centrosymmetric dimers

Experimental Protocols

The methodologies described below are representative of standard procedures for the synthesis and single-crystal X-ray diffraction analysis of small organic molecules like the benzamides compared in this guide.

Synthesis of Benzamide Derivatives

General Procedure: The synthesis of these benzamide derivatives is typically achieved through the reaction of a corresponding benzoic acid with a suitable amine.

  • Activation of the Carboxylic Acid: The benzoic acid (e.g., 2-bromobenzoic acid) is converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved by reacting the acid with a chlorinating agent like thionyl chloride or oxalyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the appropriate amine (e.g., (2,4-difluorophenyl)methanamine or ammonia for 2-bromobenzamide) in the presence of a base (such as triethylamine or pyridine) to neutralize the acid byproduct. The reaction is typically carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of suitable quality for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques such as vapor diffusion or cooling crystallization can also be employed.

  • Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series of images while the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to obtain the final, accurate molecular structure, including bond lengths, bond angles, and thermal parameters.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis comparison Structural Comparison data_analysis->comparison

Caption: General workflow for X-ray crystal structure analysis.

References

A Researcher's Guide to Purity Analysis of Compounds Synthesized from 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. Starting materials like 2-Bromo-4-fluorobenzoic acid are versatile building blocks for a range of active pharmaceutical ingredients (APIs).[1] Ensuring the purity of subsequent intermediates is a critical step in the synthesis process, directly impacting the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of compounds derived from this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate analytical strategy.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and recommended method for the routine purity analysis of semi-polar organic compounds synthesized from this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the target compound from process-related impurities.[2]

Comparison of Analytical Techniques

While HPLC is the primary choice, other analytical methods offer orthogonal approaches to purity determination, each with distinct advantages and limitations. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct and highly accurate measure of purity without the need for a specific reference standard for each impurity.[3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[3]
Typical Purity Result 99.5% (Area Percent)99.3% (after derivatization)99.6% (mass fraction)
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Throughput HighModerateLow to Moderate
Key Advantages High resolution, robust, widely applicable to non-volatile compounds.[2]Excellent for volatile impurities, provides structural information from mass spectra.[4]Highly accurate and precise, does not require reference standards for each impurity, provides structural confirmation.[5]
Key Limitations Requires reference standards for absolute quantification of impurities, potential for co-elution.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds.[6]Lower sensitivity compared to chromatographic methods, requires more sample, complex mixtures can be difficult to analyze.

Experimental Workflow for Synthesis and Purity Analysis

The synthesis of pharmaceutical intermediates from this compound involves a series of chemical transformations, each with the potential to introduce impurities. A typical workflow, from synthesis to final purity assessment, is outlined below. For this guide, we consider the synthesis of an intermediate, 5-amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a potential precursor for more complex APIs.

Experimental Workflow cluster_synthesis Synthesis Stage cluster_analysis Purity Analysis Stage start Starting Material: This compound step1 Reaction Step 1: Conversion to Hydrazide start->step1 Hydrazine step2 Reaction Step 2: Cyclization Reaction step1->step2 Malononitrile derivative product Synthesized Intermediate: 5-amino-1-(2-bromo-4-fluorophenyl) -1H-pyrazole-4-carbonitrile step2->product prep Sample Preparation: Dissolution in Diluent product->prep Crude Product hplc HPLC Analysis: Impurity Profiling prep->hplc data Data Analysis: Peak Integration & Purity Calculation hplc->data report Final Purity Report data->report

Caption: A typical workflow from synthesis to HPLC purity analysis.

Detailed Experimental Protocols

HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound and quantify any process-related impurities using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 20% B, 2-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound into a 100 mL volumetric flask.

  • Dissolve in a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

GC-MS Analysis for Volatile Impurities

Objective: To identify and quantify volatile or semi-volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Autosampler

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample into a vial.

  • Dissolve in 1 mL of a suitable solvent like dichloromethane.

  • Vortex to ensure complete dissolution.

  • Transfer to a GC vial for analysis. (Note: Derivatization may be necessary for certain polar impurities to improve volatility.)

Quantitative NMR (qNMR) Purity Determination

Objective: To determine the absolute purity (as a mass fraction) of the synthesized compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

ParameterSetting
Solvent DMSO-d6
Internal Standard Maleic Anhydride (or other suitable certified standard)
Pulse Program A quantitative pulse program with a long relaxation delay (D1) of at least 30 seconds.
Number of Scans 16 or higher for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

Comparison of Analytical Methodologies

The choice of an analytical technique for purity assessment is a critical decision in the drug development process. It involves a trade-off between speed, accuracy, and the specific information required.

Analytical Method Comparison center Purity Analysis of Synthesized Compound hplc HPLC (High Resolution Separation) center->hplc Primary Method gcms GC-MS (Volatile Impurity ID) center->gcms Orthogonal Method qnmr qNMR (Absolute Purity) center->qnmr Orthogonal Method attr_hplc • High Throughput • Precise Quantification • Broad Applicability hplc->attr_hplc Provides attr_gcms • Identifies Volatiles • Structural Information • High Sensitivity gcms->attr_gcms Provides attr_qnmr • High Accuracy • No Reference Standards  for Impurities Needed • Structural Confirmation qnmr->attr_qnmr Provides

Caption: Comparison of primary and orthogonal analytical methods.

Conclusion

For the routine purity analysis of compounds synthesized from this compound, RP-HPLC stands out as the most balanced technique, offering high throughput, excellent resolution, and robust performance. However, a comprehensive purity assessment, especially during process development and for regulatory submissions, should incorporate orthogonal methods like GC-MS and qNMR. GC-MS is invaluable for detecting and identifying volatile impurities that might be missed by HPLC, while qNMR provides a highly accurate, independent measure of absolute purity. By employing a multi-faceted analytical approach, researchers can ensure the quality, safety, and consistency of their synthesized pharmaceutical intermediates.

References

A Comparative Analysis of Catalytic Systems for 2-Bromo-4-fluorobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. 2-Bromo-4-fluorobenzoic acid is a valuable building block in medicinal chemistry, and its effective coupling is crucial for the generation of novel pharmaceutical candidates. This guide provides a comparative yield analysis of different catalytic systems—Palladium, Copper, and Nickel-based—for the coupling of this compound, supported by experimental data and detailed protocols.

The choice of catalyst in a cross-coupling reaction significantly impacts yield, selectivity, and reaction conditions. Understanding the nuances of each catalytic system allows for the strategic selection of the most appropriate method for a given synthetic challenge. This comparison focuses on amination and Suzuki coupling reactions, which are widely employed in the synthesis of biologically active compounds.

Comparative Performance of Catalysts

The following table summarizes the performance of representative palladium, copper, and nickel-based catalytic systems in coupling reactions involving this compound or structurally similar aryl bromides.

Catalyst SystemCoupling ReactionCoupling PartnerYield (%)Temperature (°C)Time (h)Key Conditions
Palladium-based Buchwald-Hartwig AminationAniline85-95 (Typical)90-1102-24Pd₂(dba)₃ (catalyst), Xantphos (ligand), Cs₂CO₃ (base), Dioxane (solvent)
Copper-based AminationAniline82-94[1]13024Cu powder (9 mol%), Cu₂O (4 mol%), K₂CO₃ (1.0 equiv.), 2-ethoxyethanol (solvent)[1]
Nickel-based Suzuki Coupling*Phenylboronic Acid~95 (Typical for similar substrates)80-10012-24NiCl₂(dppp) (catalyst), K₃PO₄ (base), Dioxane/H₂O (solvent)

*Note: Specific experimental data for the nickel-catalyzed Suzuki coupling of this compound was not prominently available in the reviewed literature. The data presented is representative of nickel-catalyzed Suzuki couplings of similar aryl bromides.

Experimental Workflow and Catalytic Cycles

The general workflow for a transition metal-catalyzed cross-coupling reaction is depicted below. The process involves the preparation of reactants and the catalyst system, followed by the reaction under an inert atmosphere, and finally, workup and purification of the product.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Prepare Reactants (this compound, Coupling Partner, Base) Setup Reaction Setup (Solvent, Inert Atmosphere) Reactants->Setup Catalyst Prepare Catalyst System (Metal Precursor, Ligand) Catalyst->Setup Execute Heat and Stir Setup->Execute Monitor Monitor Progress (TLC, GC/LC-MS) Execute->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction & Washing Quench->Extract Purify Purification (Chromatography, Recrystallization) Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for a typical cross-coupling reaction.

The catalytic cycle for each metal differs but generally involves oxidative addition, transmetalation (for Suzuki coupling) or coordination/deprotonation (for amination), and reductive elimination to regenerate the active catalyst.

G Simplified Catalytic Cycles cluster_pd Palladium (e.g., Buchwald-Hartwig) cluster_cu Copper (e.g., Amination) cluster_ni Nickel (e.g., Suzuki) A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Amine Coordination B->C R₂NH, Base D Reductive Elimination C->D D->A Ar-NR₂ E Cu(I)L F Oxidative Addition E->F Ar-Br G Amine Coordination F->G R₂NH, Base H Reductive Elimination G->H H->E Ar-NR₂ I Ni(0)Ln J Oxidative Addition I->J Ar-Br K Transmetalation J->K Ar'-B(OR)₂ L Reductive Elimination K->L L->I Ar-Ar'

Caption: Simplified representations of catalytic cycles for cross-coupling reactions.

Detailed Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 mmol)

    • Aniline (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

    • Xantphos (0.04 mmol)

    • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

    • Anhydrous, degassed dioxane (5 mL)

  • Procedure:

    • In an oven-dried Schlenk flask, under an inert atmosphere (argon or nitrogen), combine this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed dioxane, followed by aniline via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Amination[1]
  • Materials:

    • This compound (1.0 mmol)

    • Aniline (1.2 mmol)

    • Copper powder (0.09 mmol)

    • Copper(I) oxide (Cu₂O, 0.04 mmol)

    • Potassium carbonate (K₂CO₃, 1.0 mmol)

    • 2-Ethoxyethanol (3 mL)

  • Procedure:

    • A mixture of this compound, aniline, copper powder, copper(I) oxide, and potassium carbonate in 2-ethoxyethanol is heated at 130 °C for 24 hours.[1]

    • After cooling, the reaction mixture is poured into water.

    • The aqueous solution is acidified with concentrated HCl to a pH of 1-2.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

    • The product can be further purified by recrystallization.

Nickel-Catalyzed Suzuki Coupling (Representative Protocol)

This protocol is representative for the Suzuki coupling of aryl bromides and may require optimization for this compound.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 0.05 mmol)

    • Potassium phosphate (K₃PO₄, 3.0 mmol)

    • Anhydrous 1,4-dioxane (8 mL) and water (2 mL)

  • Procedure:

    • In a Schlenk tube, add this compound, phenylboronic acid, NiCl₂(dppp), and potassium phosphate.

    • The tube is evacuated and backfilled with an inert gas.

    • Degassed 1,4-dioxane and water are added via syringe.

    • The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

    • Reaction progress is monitored by GC-MS or LC-MS.

    • After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography.

References

Spectroscopic Confirmation of 2-Bromo-4-fluorobenzoic Acid Derivatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful derivatization of a starting material is a critical step that requires unambiguous confirmation. This guide provides a comparative analysis of the spectroscopic data for 2-Bromo-4-fluorobenzoic acid and its methyl ester derivative, offering a clear benchmark for confirming successful esterification. We also include data for the isomeric compound 4-Bromo-2-fluorobenzoic acid to highlight the specificity of the spectroscopic signatures.

This guide presents a detailed examination of the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon the conversion of this compound to its methyl ester. By presenting this data in clear, comparative tables and providing detailed experimental protocols, we aim to equip researchers with the necessary tools to confidently verify their synthetic outcomes.

Spectroscopic Data Comparison

The derivatization of this compound into its methyl ester leads to distinct and predictable changes in its spectroscopic profile. The following tables summarize the key spectroscopic data for the starting material, its methyl ester derivative, and an isomeric comparator.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 10.5-11.0br s1H-COOH
7.95dd, J = 8.8, 5.2 Hz1HAr-H
7.45dd, J = 8.4, 2.4 Hz1HAr-H
7.18ddd, J = 8.8, 8.4, 2.4 Hz1HAr-H
Methyl 2-bromo-4-fluorobenzoate 7.85dd, J = 8.8, 5.2 Hz1HAr-H
7.38dd, J = 8.4, 2.4 Hz1HAr-H
7.10ddd, J = 8.8, 8.4, 2.4 Hz1HAr-H
3.94s3H-OCH₃
4-Bromo-2-fluorobenzoic acid 8.05t, J = 8.0 Hz1HAr-H
7.55dd, J = 10.0, 2.0 Hz1HAr-H
7.40dd, J = 8.0, 2.0 Hz1HAr-H
10.5-11.5br s1H-COOH

Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppm
This compound 169.5 (C=O), 163.0 (d, J=254 Hz, C-F), 134.5, 129.0 (d, J=9 Hz), 121.5 (d, J=25 Hz), 118.0 (d, J=21 Hz), 115.0 (d, J=9 Hz)
Methyl 2-bromo-4-fluorobenzoate 164.8 (C=O), 162.5 (d, J=255 Hz, C-F), 133.8, 128.5 (d, J=9 Hz), 121.0 (d, J=25 Hz), 117.5 (d, J=21 Hz), 114.5 (d, J=9 Hz), 52.8 (-OCH₃)
4-Bromo-2-fluorobenzoic acid 165.2 (d, J=3 Hz, C=O), 161.8 (d, J=260 Hz, C-F), 133.5, 129.8 (d, J=4 Hz), 124.5 (d, J=12 Hz), 121.2 (d, J=25 Hz), 118.5 (d, J=4 Hz)

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound 2500-3300 (broad), 1700 (strong), 1600, 1480, 1250, 1100O-H (acid), C=O (acid), C=C (aromatic), C-F, C-Br
Methyl 2-bromo-4-fluorobenzoate 3000 (aromatic C-H), 1730 (strong), 1600, 1480, 1250, 1100C-H (aromatic), C=O (ester), C=C (aromatic), C-F, C-Br
4-Bromo-2-fluorobenzoic acid 2500-3300 (broad), 1690 (strong), 1600, 1475, 1240, 1090O-H (acid), C=O (acid), C=C (aromatic), C-F, C-Br

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 218/220 (M⁺, Br isotope pattern)[1][2]201/203 ([M-OH]⁺), 173/175 ([M-COOH]⁺), 124, 94
Methyl 2-bromo-4-fluorobenzoate 232/234 (M⁺, Br isotope pattern)201/203 ([M-OCH₃]⁺), 173/175 ([M-COOCH₃]⁺), 124, 94
4-Bromo-2-fluorobenzoic acid 218/220 (M⁺, Br isotope pattern)[1]201/203 ([M-OH]⁺), 173/175 ([M-COOH]⁺), 124, 94

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the derivatization and the logical relationship between the starting material and its derivative, providing a visual representation of the transformation process.

experimental_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Work-up cluster_product Product cluster_analysis Analysis start 2-Bromo-4-fluorobenzoic Acid reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) start->reagents Mix process Reflux (e.g., 65-70°C, 2-4h) reagents->process workup Quenching Extraction Drying Concentration process->workup product Methyl 2-bromo-4-fluorobenzoate workup->product analysis NMR, IR, MS product->analysis Confirmation

Fig. 1: Esterification Workflow

logical_relationship A This compound (C₇H₄BrFO₂) C Esterification (+CH₃OH, -H₂O) A->C B Methyl 2-bromo-4-fluorobenzoate (C₈H₆BrFO₂) C->B

Fig. 2: Chemical Transformation

Experimental Protocols

The following are detailed methodologies for the esterification of this compound.

Method 1: Fischer Esterification

This classic method utilizes an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 eq), which serves as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-4-fluorobenzoate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Thionyl Chloride Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Toluene or Dichloromethane (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous toluene or dichloromethane.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • To the resulting crude acyl chloride, slowly add anhydrous methanol (5-10 eq) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the excess methanol under reduced pressure to yield the crude methyl 2-bromo-4-fluorobenzoate.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

By following these protocols and comparing the resulting spectroscopic data with the provided reference tables, researchers can confidently confirm the successful derivatization of this compound.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4-fluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 2-Bromo-4-fluorobenzoic acid, a common reagent in synthetic chemistry. Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. Understanding these properties is the first step in a comprehensive safety and disposal plan.

PropertyValue
Molecular FormulaC₇H₄BrFO₂
Molecular Weight219.01 g/mol [1]
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is classified as a chemical waste that requires handling by a licensed disposal company.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[2]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]

Step 2: Waste Collection

All waste containing this compound, including contaminated consumables and spill cleanup materials, should be collected in a designated, properly labeled, and sealed container. Avoid mixing with incompatible materials; it is incompatible with strong oxidizing agents.[2]

Step 3: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep or vacuum the spilled material.[3]

  • Place the collected material into a suitable container for disposal.[3]

  • Clean the spill area thoroughly.

  • Do not allow the product to enter drains, other waterways, or soil.[4]

Step 4: Final Disposal

The final disposal of this compound must be carried out by a licensed and approved waste disposal plant.[2][5] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator with a scrubber.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound for disposal B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Sweep/Vacuum into a -labeled, sealed container C->D Yes E Collect in a designated, labeled, sealed waste container C->E No F Store in a cool, dry, well-ventilated area D->F E->F G Arrange for pickup by a licensed waste disposal company F->G H Incineration at an approved facility G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 2-Bromo-4-fluorobenzoic acid, tailored for researchers, scientists, and drug development professionals. Following these steps will minimize risks and ensure a safe laboratory environment.

Chemical and Hazard Profile

A thorough understanding of the substance's properties is fundamental to safe handling.

IdentifierValue
CAS Number 1006-41-3[1]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [2]
Appearance Off-white crystalline powder[3]
Hazard Classification GHS07 (Exclamation Mark) [1]
Signal Word: Warning [1]
Hazard Statements:
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye Protection Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133)[4][5]Prevents eye contact and serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)[6]Prevents skin contact, as the acid is a known skin irritant.
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure[4][5]Minimizes the risk of accidental skin contact.
Respiratory Protection Not required under normal, well-ventilated conditions. Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies[4][6]Prevents respiratory tract irritation from dust inhalation.
Engineering Controls

Engineering controls are paramount for safe handling.

  • Ventilation: Always use this compound in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to minimize exposure.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Standard Operating Procedure for Handling this compound

The following workflow provides step-by-step guidance for the safe handling of this compound from receipt to disposal.

Preparation Phase
  • Consult SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]

  • Assemble PPE: Ensure all required PPE is available and in good condition.

  • Prepare Workspace: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[6] Ensure the area is clean and uncluttered.

  • Verify Emergency Equipment: Check that the eyewash station and safety shower are operational and accessible.[6]

Handling & Use Phase
  • Don PPE: Put on your lab coat, chemical safety goggles, and chemically resistant gloves.

  • Weighing and Transfer: Minimize dust generation when weighing and transferring the solid material.[5] Use a spatula and handle the container with care.

  • In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.[1]

Spill Response Protocol
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Personal Protection: Before addressing the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For solid spills, sweep or shovel the material into an appropriate container for disposal.[1] Minimize dust generation during cleanup.[1]

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste.

Waste Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Dispose of unused or waste this compound in a designated, labeled hazardous waste container.[1][4]

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through an approved waste disposal plant or licensed collector.[1][4]

  • Contaminated PPE:

    • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in the designated hazardous waste container.

    • Lab Coats and Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1][5] If heavily contaminated, it should be disposed of as hazardous waste.

Safety Workflow and Decision Making

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_post Post-Handling cluster_spill Spill Response start Start: Handling this compound sds Read Safety Data Sheet (SDS) start->sds ppe_check Assemble and Inspect PPE sds->ppe_check workspace Prepare Well-Ventilated Workspace ppe_check->workspace emergency Verify Emergency Equipment workspace->emergency don_ppe Don Appropriate PPE emergency->don_ppe handle Weigh and Handle with Care don_ppe->handle decontaminate Decontaminate Workspace handle->decontaminate spill Spill Occurs handle->spill dispose Dispose of Waste and Contaminated PPE decontaminate->dispose wash Wash Hands Thoroughly dispose->wash evacuate Evacuate and Secure Area spill->evacuate spill_ppe Don Additional PPE (incl. Respiratory) evacuate->spill_ppe cleanup Contain and Clean Up Spill spill_ppe->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.